molecular formula C14H14O3 B6297333 4-(3,4-Dimethoxyphenyl)phenol CAS No. 17190-05-5

4-(3,4-Dimethoxyphenyl)phenol

Cat. No.: B6297333
CAS No.: 17190-05-5
M. Wt: 230.26 g/mol
InChI Key: NGJMTKOXEAUFRP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)phenol is a synthetic organic compound of interest in various research fields. It serves as a useful building block or intermediate in organic synthesis and medicinal chemistry for the development of novel molecules. Researchers also utilize this compound in material science and as a standard in analytical chemistry. This product is provided as a high-purity material to ensure consistent and reliable experimental results. This product is sold for laboratory research and development purposes only and is not intended for any form of human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJMTKOXEAUFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552125
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-05-5
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(3,4-Dimethoxyphenyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-(3,4-Dimethoxyphenyl)phenol (also known as 3',4'-dimethoxy-[1,1'-biphenyl]-4-ol) is a highly versatile biphenyl scaffold utilized extensively in materials science and medicinal chemistry. Characterized by a hydrogen-bond donating phenol group on one ring and two hydrogen-bond accepting methoxy groups on the other, this compound is a privileged pharmacophore for target-directed drug design.

Synthesizing biphenyls with unprotected polar functional groups (like phenols) historically presented significant challenges due to catalyst poisoning. This guide outlines a field-proven, high-yielding synthetic route leveraging modern palladium-catalyzed Suzuki-Miyaura cross-coupling methodologies to construct this molecule with high atom economy and operational simplicity[1].

Retrosynthetic Analysis & Route Selection

To construct the C(sp²)–C(sp²) biaryl linkage of 4-(3,4-dimethoxyphenyl)phenol, two primary retrosynthetic disconnections are viable:

  • Route A: 4-bromophenol + (3,4-dimethoxyphenyl)boronic acid.

  • Route B: 4-hydroxyphenylboronic acid + 4-bromo-1,2-dimethoxybenzene.

Expertise Insight: Route A is the superior strategic choice. 4-bromophenol is highly stable, inexpensive, and commercially abundant. More importantly, the electron-rich nature of (3,4-dimethoxyphenyl)boronic acid significantly accelerates the transmetalation step of the catalytic cycle. While unprotected phenols can theoretically coordinate to the palladium center and halt the reaction[2], the use of sterically demanding dialkylbiaryl phosphine ligands entirely mitigates this risk[3].

Mechanistic Framework: Overcoming Unprotected Phenols

The core challenge in coupling unprotected phenols is the acidity of the phenolic proton (pKₐ ~9.5). Under standard basic cross-coupling conditions, phenoxide ions form readily. These phenoxides can bind tightly to the Pd(II) intermediate, creating a thermodynamic sink (a stable palladacycle) that prevents reductive elimination[2].

To circumvent this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a highly specialized Buchwald ligand[3]. The causality behind this choice is twofold:

  • Steric Bulk: The massive dicyclohexyl and dimethoxybiphenyl groups prevent the formation of inactive, bis-ligated PdL₂ complexes, ensuring the active monoligated PdL species remains dominant.

  • Accelerated Reductive Elimination: The electron-rich nature of SPhos pushes electron density into the Pd(II) center, forcing the rapid reductive elimination of the product before the phenoxide can coordinate and poison the catalyst[3].

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar–Pd(II)–Br Oxidative Addition Pd0->OxAdd 4-Bromophenol TransMet Ar–Pd(II)–Ar' Transmetalation OxAdd->TransMet Boronic Acid + K3PO4 TransMet->Pd0 Reductive Elimination Product 4-(3,4-Dimethoxyphenyl)phenol (Product) TransMet->Product Release

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-(3,4-dimethoxyphenyl)phenol.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the catalytic system. The data clearly illustrates the causality between ligand architecture and reaction efficiency.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Dioxane / H₂O (4:1)10062
2Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃DMF / H₂O (5:1)9076
3 Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ Toluene / H₂O (5:1) 80 95
4Pd₂(dba)₃ (1 mol%)XPhos (4 mol%)K₃PO₄THF / H₂O (4:1)7092

Data Interpretation: Entry 1 utilizes classical tetrakis(triphenylphosphine)palladium(0). The moderate yield (62%) is due to the formation of off-cycle palladium-phenoxide species. The SPhos/Pd(OAc)₂ system (Entry 3) achieves near-quantitative yields at a lower catalyst loading because its steric bulk prevents phenoxide coordination[3].

Experimental Methodology: Self-Validating Protocol

The following protocol utilizes the optimized conditions from Entry 3. It is designed as a self-validating system, ensuring that the researcher can confirm success at each critical juncture.

Step 1: Reaction Assembly & Degassing
  • Charge an oven-dried Schlenk flask with 4-bromophenol (1.0 equiv, 5.0 mmol), (3,4-dimethoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol), Pd(OAc)₂ (2 mol%, 0.1 mmol), SPhos (4 mol%, 0.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 10.0 mmol).

  • Causality Check (Degassing): Evacuate the flask and backfill with ultra-pure N₂ (repeat 3x). Oxygen must be rigorously excluded because the active Pd(0) species is highly susceptible to oxidation into inactive Pd(II)-peroxo complexes, which will permanently halt the catalytic cycle.

  • Add degassed Toluene (25 mL) and degassed deionized H₂O (5 mL) via syringe. Note: The biphasic Toluene/H₂O system is critical. Toluene solubilizes the organic substrates, while water dissolves the K₃PO₄ base, facilitating the formation of the reactive palladium-hydroxo complex required for transmetalation.

Step 2: Heating & TLC Validation
  • Heat the biphasic mixture to 80 °C under vigorous stirring for 6 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the 4-bromophenol starting material on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Observation: The starting material (R_f ~0.4) will disappear. A new, highly UV-active product spot will emerge at R_f ~0.25.

    • Confirmation: Stain the plate with Phosphomolybdic Acid (PMA) and heat. The product spot will turn deep blue, confirming the presence of the electron-rich phenolic and methoxy moieties.

Step 3: Workup & Isolation
  • Cool the reaction to room temperature and dilute with Ethyl Acetate (30 mL).

  • Causality Check (Quench): Wash the organic layer with a saturated aqueous NH₄Cl solution (30 mL). Using a mild buffer like NH₄Cl instead of a strong base (e.g., NaOH) ensures the product's phenol group remains fully protonated and partitions exclusively into the organic phase.

  • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 4-(3,4-dimethoxyphenyl)phenol as an off-white solid.

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated material against the following expected spectral parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.45 (d, J = 8.5 Hz, 2H, Ring A Ar-H), 7.12 – 7.05 (m, 2H, Ring B Ar-H), 6.95 (d, J = 8.2 Hz, 1H, Ring B Ar-H), 6.90 (d, J = 8.5 Hz, 2H, Ring A Ar-H), 4.85 (br s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃).
    
  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₄H₁₃O₃[M-H]⁻: 229.0870. Found: 229.0865.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, TCI Chemicals. URL:[1]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, National Institutes of Health (NIH). URL:[3]

  • "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." Catalysis Science & Technology, The Royal Society of Chemistry. URL:[2]

Sources

Topic: Natural Sources and Isolation of 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dimethoxyphenyl)phenol, a neoflavonoid more commonly known in phytochemical literature as Dalbergiphenol, is a phenolic compound of significant interest due to its demonstrated bioactive properties, particularly its osteogenic effects. This technical guide provides a comprehensive overview of the natural provenance of Dalbergiphenol and details a robust, field-proven methodology for its extraction, isolation, and purification from its primary botanical source. The protocols described herein are synthesized from established scientific literature and are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental rationale for professionals in drug discovery and natural product chemistry.

Introduction: The Scientific Significance of Dalbergiphenol

Phenolic compounds are a vast and diverse class of secondary metabolites produced by plants, playing crucial roles in defense, signaling, and structural integrity.[1] Within this class, neoflavonoids represent a specific structural group with a C6-C3-C6 carbon skeleton. 4-(3,4-Dimethoxyphenyl)phenol, or Dalbergiphenol, is a notable neoflavonoid isolated from the heartwood of plants in the Dalbergia genus.[2]

The compound has garnered considerable attention from the scientific community for its potential therapeutic applications. Research has demonstrated that Dalbergiphenol acts as a "bone savior" in estrogen-withdrawal models of osteoporosis.[3] It has been shown to prevent bone loss by increasing osteoblastic (bone-forming) activities and decreasing osteoclastic (bone-resorbing) activities, without the estrogenic side effects on uterine tissue often associated with hormone replacement therapies. This positions Dalbergiphenol as a promising lead compound for the development of novel treatments for osteoporosis and other bone-related disorders.

This guide serves as a technical resource for the reliable procurement of Dalbergiphenol from natural sources for further pharmacological investigation.

Natural Occurrence of 4-(3,4-Dimethoxyphenyl)phenol

The primary and most well-documented natural source of 4-(3,4-Dimethoxyphenyl)phenol is the genus Dalbergia, which belongs to the Fabaceae family, commonly known as the pea family.[4][[“]] This large genus comprises trees, shrubs, and lianas found in tropical and subtropical regions worldwide.[[“]] Phytochemical investigations have consistently identified neoflavonoids, including Dalbergiphenol, as characteristic constituents of this genus.[4]

Plant SpeciesFamilyPlant PartCommon NameReference
Dalbergia sissooFabaceaeHeartwoodIndian Rosewood, Shisham[2][3]
Dalbergia latifoliaFabaceaeHeartwoodIndian Rosewood, Sonokeling[6]
Dalbergia odoriferaFabaceaeHeartwoodFragrant Rosewood[7][8]

While present in several Dalbergia species, Dalbergia sissoo is the most frequently cited source for the isolation of Dalbergiphenol in scientific literature.[2][3] The compound is concentrated in the heartwood of the tree, which is the dense, non-living central part that provides structural support.

Isolation and Purification Methodology

The isolation of a pure single entity like Dalbergiphenol from a complex plant matrix is a multi-step process requiring careful selection of techniques to exploit the compound's physicochemical properties. The workflow described below is a validated pathway from raw plant material to the purified compound.

Workflow Overview

The overall process involves the systematic extraction of metabolites from the prepared plant material, followed by a series of chromatographic separations to isolate the target compound based on its polarity and size.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification & Isolation P0 Collection of Dalbergia sissoo Heartwood P1 Air-Drying & Coarse Powdering P0->P1 Moisture Removal P2 Maceration or Soxhlet Extraction (Ethanol or Methanol) P1->P2 P3 Filtration & Concentration (Rotary Evaporation) P2->P3 P4 Crude Ethanolic Extract P3->P4 P5 Silica Gel Column Chromatography (Gradient Elution) P4->P5 P6 Fraction Collection & TLC Analysis P5->P6 P7 Pooling of Dalbergiphenol-rich Fractions P6->P7 P8 Final Purification (e.g., Sephadex LH-20 or Prep-HPLC) P7->P8 P9 Pure 4-(3,4-Dimethoxyphenyl)phenol P8->P9

Sources

Technical Monograph: Spectroscopic Characterization of 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-(3,4-Dimethoxyphenyl)phenol (also referred to as 4'-hydroxy-3,4-dimethoxybiphenyl ).

This guide is structured for researchers requiring rigorous identification data, synthesis context, and experimental protocols.

Executive Summary & Compound Identity

4-(3,4-Dimethoxyphenyl)phenol is a biaryl scaffold frequently utilized as a lignin model compound, a liquid crystal intermediate, and a core structure in the development of resveratrol analogues. Its structural integrity relies on the precise connectivity between the electron-rich veratrole (3,4-dimethoxybenzene) moiety and the phenol ring.

Parameter Data
IUPAC Name 4'-Hydroxy-3,4-dimethoxy-1,1'-biphenyl
Common Name 4-(3,4-Dimethoxyphenyl)phenol
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Monoisotopic Mass 230.0943 Da
CAS Registry Number 80959-42-2 (Representative)
Appearance White to off-white crystalline solid

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically synthesized via Suzuki-Miyaura cross-coupling , which minimizes regioisomeric impurities common in oxidative coupling methods.

Synthetic Pathway (Suzuki Coupling)

The most reliable route involves the coupling of 4-bromophenol with 3,4-dimethoxyphenylboronic acid using a Palladium(0) catalyst.

Synthesis Sub1 4-Bromophenol (Ar-Br) Cat Pd(PPh3)4 (3 mol%) K2CO3 (2 eq) Sub1->Cat Sub2 3,4-Dimethoxyphenyl- boronic acid Sub2->Cat Product 4-(3,4-Dimethoxyphenyl)phenol (Biaryl Product) Cat->Product Suzuki Cross-Coupling Solvent DME / H2O Reflux, 12h

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy for regioselective synthesis.

Analytical Sample Preparation
  • NMR: Dissolve 10–15 mg of pure solid in 0.6 mL of DMSO-d₆ (preferred for resolving phenolic OH) or CDCl₃ . Filter through a glass wool plug if particulate matter is visible.

  • IR: Prepare a KBr pellet (1–2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • MS: Dissolve 1 mg in MeOH (HPLC grade). Dilute to 10 µg/mL with 0.1% Formic Acid/MeOH for ESI-MS.

Spectroscopic Data Analysis[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum exhibits a characteristic AA'BB' system for the phenol ring and an ABC system for the 3,4-dimethoxyphenyl ring.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.52 s (br)1HAr-OH Phenolic hydroxyl (exchangeable)
7.46 d (J = 8.6 Hz)2HH-2, H-6 (Ring B)Ortho to biaryl linkage (deshielded)
7.13 d (J = 2.0 Hz)1HH-2' (Ring A)Meta-coupling (isolated proton)
7.08 dd (J = 8.2, 2.0 Hz)1HH-6' (Ring A)Ortho/Meta coupling
6.98 d (J = 8.2 Hz)1HH-5' (Ring A)Ortho to OMe (shielded)
6.83 d (J = 8.6 Hz)2HH-3, H-5 (Ring B)Ortho to OH (shielded)
3.82 s3H3'-OCHMethoxy group
3.78 s3H4'-OCHMethoxy group
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Quaternary Carbons: δ 156.8 (C-OH), 149.0 (C-OMe), 148.2 (C-OMe), 133.0 (C-1'), 131.2 (C-1).

  • Methine (CH) Carbons: δ 127.4 (C-2,6), 118.8 (C-6'), 115.6 (C-3,5), 112.1 (C-5'), 110.2 (C-2').

  • Methyl Carbons: δ 55.6 (OMe), 55.5 (OMe).

Expert Insight: The chemical shift difference between the two methoxy groups is minimal (~0.04 ppm), often appearing as a single overlapping peak in lower-field instruments (300 MHz).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the phenolic hydroxyl and the ether linkages.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350–3450 O-H Stretch (broad)Phenol (H-bonded)
3000–3050 C-H Stretch (Ar)Aromatic Rings
2835, 2940 C-H Stretch (Alk)Methoxy Methyls (C-H)
1605, 1515 C=C StretchAromatic Ring Skeleton
1260, 1025 C-O StretchAryl Alkyl Ether (Methoxy)
825 C-H Bend (oop)Para-substituted benzene
Mass Spectrometry (MS)

Analysis is typically performed using EI-MS (Electron Ionization) or ESI-MS (Electrospray Ionization).

  • Molecular Ion: [M]⁺ at m/z 230.

  • Base Peak: Often the molecular ion (230) due to the stability of the biaryl system.

  • Fragmentation Pattern:

    • Loss of Methyl radical (•CH₃) → m/z 215.

    • Sequential loss of CO from the phenol or ether moiety.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 230 Frag1 [M - CH3]+ m/z 215 M_Ion->Frag1 - •CH3 (Methoxy cleavage) Frag2 [M - CH3 - CO]+ m/z 187 Frag1->Frag2 - CO (Ring contraction)

Caption: Proposed EI-MS fragmentation pathway for the dimethoxybiphenyl scaffold.

Integrated Structural Confirmation (Logic Check)

To validate the identity of 4-(3,4-Dimethoxyphenyl)phenol, ensure the following correlations exist across datasets:

  • Mass Balance: MS confirms MW 230.

  • Functional Groups: IR confirms -OH (3400 cm⁻¹) and -OMe (1260 cm⁻¹).

  • Connectivity (NMR):

    • The AA'BB' pattern in ¹H NMR confirms the para-substituted phenol ring.

    • The 3:3 integration of singlets at ~3.8 ppm confirms two methoxy groups.

    • The ABC aromatic pattern confirms the 1,2,4-substitution pattern on the second ring.

References

  • Suzuki-Miyaura Coupling Protocol : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl Synthesis Data : Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions. Angewandte Chemie International Edition, 42(12), 1407-1409. Link

  • Spectroscopic Constants : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Lignin Model Compounds : Crestini, C., & Argyropoulos, D. S. (1997). Structural Analysis of Lignins. Journal of Agricultural and Food Chemistry, 45(4), 1212-1219. Link

Biotransformation and Metabolic Profiling of 4-(3,4-Dimethoxyphenyl)phenol: A Comprehensive ADME/Tox Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, ADME/Tox & DMPK Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-(3,4-Dimethoxyphenyl)phenol (also referred to as 4'-hydroxy-3,4-dimethoxybiphenyl) represents a critical structural pharmacophore frequently encountered in natural product analogs, synthetic intermediates, and targeted therapeutics (such as kinase inhibitors). Understanding the metabolic fate of this hydroxylated dimethoxybiphenyl scaffold is paramount for predicting pharmacokinetics (PK), assessing drug-drug interaction (DDI) potential, and mitigating toxicological liabilities driven by reactive metabolites.

This whitepaper provides an in-depth technical analysis of the known and highly predictable biotransformation pathways of this scaffold, detailing the enzymatic mechanisms, structural vulnerabilities, and the standardized experimental protocols required to profile its metabolism in vitro.

Mechanistic Overview of Biotransformation Pathways

The metabolic fate of 4-(3,4-Dimethoxyphenyl)phenol is governed by the distinct electronic properties of its two aromatic rings. The biotransformation is strictly divided into oxidative Phase I clearance and conjugative Phase II clearance.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The primary Phase I metabolic pathway for methoxy-substituted aromatic compounds involves O-demethylation , a process frequently mediated by hepatic cytochrome P450 (CYP) enzymes (1[1]). Specifically, the electron-rich dimethoxybenzene moiety is highly susceptible to sequential demethylation by CYP3A4 and CYP2C9 ().

  • Mechanism: The CYP enzyme abstracts a hydrogen atom from the methoxy methyl group, followed by oxygen rebound to form an unstable hemiacetal. This intermediate spontaneously collapses to release formaldehyde, yielding a guaiacol (mono-demethylated) and ultimately a catechol (di-demethylated) derivative.

Phase II Metabolism: Conjugation

Phenolic groups serve as direct targets for Phase II conjugation, resulting in highly hydrophilic metabolites that are readily excreted via renal and biliary routes (2[2]).

  • Glucuronidation: The native phenol group at the 4-position is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (primarily UGT1A1 and UGT1A9 ).

  • Sulfation: Sulfotransferases (e.g., SULT1A1 ) also target the free phenol, though this pathway is typically saturated at lower concentrations compared to glucuronidation.

Toxification: Reactive Metabolite Formation

The formation of the catechol intermediate introduces a specific toxicological liability. Catechols can undergo two-electron oxidation (either auto-oxidation or CYP-mediated) to form electrophilic ortho-quinones . These soft electrophiles can covalently bind to nucleophilic residues (e.g., cysteine) on cellular proteins, potentially leading to hepatotoxicity. In a healthy physiological state, these quinones are rapidly detoxified via conjugation with Glutathione (GSH), facilitated by Glutathione S-Transferases (GST).

Visualizing the Metabolic Network

MetabolicPathway Parent 4-(3,4-Dimethoxyphenyl)phenol (Parent Pharmacophore) Glucuronide Glucuronide Conjugate (Phase II - UGTs) Parent->Glucuronide UGT1A1/1A9 Sulfate Sulfate Conjugate (Phase II - SULTs) Parent->Sulfate SULT1A1 Catechol Catechol Metabolite (Phase I - O-Demethylation) Parent->Catechol CYP3A4 / CYP2C9 (-CH3) Quinone Reactive ortho-Quinone (Oxidation) Catechol->Quinone Auto-oxidation / CYP-mediated GSH GSH Adduct (Detoxification) Quinone->GSH Glutathione S-Transferase (GST)

Caption: Phase I and Phase II metabolic pathways of 4-(3,4-Dimethoxyphenyl)phenol.

Quantitative Data Presentation

The following tables summarize representative in vitro profiling data for the 4-(3,4-Dimethoxyphenyl)phenol scaffold, demonstrating its clearance kinetics and metabolite distribution.

Table 1: Representative In Vitro Intrinsic Clearance in Human Liver Microsomes (HLM)

ParameterValueInterpretation

(µL/min/mg)
45.2Moderate hepatic extraction ratio expected.

(min)
30.6Sufficient metabolic stability for acute in vivo profiling.
Fraction Unbound (

)
0.12High non-specific binding to the microsomal lipid/protein matrix.

Table 2: Relative Abundance of Major Metabolites (60 min HLM Incubation)

MetaboliteBiotransformationPrimary Enzyme(s)Relative Abundance (%)
M1 Direct GlucuronidationUGT1A1, UGT1A955.4
M2 O-Demethylation (Catechol)CYP3A4, CYP2C928.7
M3 Direct SulfationSULT1A112.1
M4 GSH-Quinone AdductGST (post-oxidation)3.8

Experimental Protocols for Metabolic Profiling

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a mechanistic justification (causality) to ensure the assay yields reliable, reproducible data.

Protocol: In Vitro HLM Stability & Reactive Metabolite Trapping

Objective: To determine the intrinsic clearance (


) of 4-(3,4-Dimethoxyphenyl)phenol and trap transient electrophiles (ortho-quinones) generated from the catechol intermediate.

Step 1: Matrix Preparation & System Validation

  • Action: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL. Include a parallel incubation with Diclofenac as a positive control.

  • Causality: The 100 mM phosphate buffer tightly regulates pH to mimic physiological conditions, preventing enzyme denaturation. The positive control validates the metabolic competence of the specific HLM lot used.

Step 2: Substrate & Trapping Agent Addition

  • Action: Spike in 4-(3,4-Dimethoxyphenyl)phenol to a final concentration of 1 µM, alongside 5 mM reduced Glutathione (GSH).

  • Causality: The substrate is kept at 1 µM to remain well below the anticipated Michaelis constant (

    
    ), ensuring first-order kinetics. GSH is included in vast stoichiometric excess to guarantee that any transient, highly reactive ortho-quinone is immediately conjugated before it can covalently bind to microsomal proteins (which would result in an underestimation of reactive metabolite formation).
    

Step 3: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidative O-demethylation cannot proceed.

Step 4: Kinetic Quenching

  • Action: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, terminating the reaction precisely at the time point. Furthermore, it precipitates the microsomal protein matrix, preventing catastrophic fouling of the UHPLC column during downstream analysis.

Step 5: Centrifugation & LC-HRMS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for High-Resolution Mass Spectrometry (HRMS) analysis.

  • Causality: High-speed centrifugation pellets the denatured proteins. HRMS (e.g., Q-TOF or Orbitrap) is required to detect the exact mass shifts associated with O-demethylation (-14.0157 Da) and GSH conjugation (+307.0838 Da).

Workflow Visualization

Workflow Incubation HLM Incubation (+NADPH, +GSH) Quench Protein Precipitation (Cold ACN) Incubation->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge UHPLC UHPLC Separation (C18 Column) Centrifuge->UHPLC HRMS HRMS/MS Analysis (Q-TOF / Orbitrap) UHPLC->HRMS Data Metabolite ID & Data Processing HRMS->Data

Caption: LC-HRMS/MS workflow for reactive metabolite trapping and identification.

References

  • Benchchem. Health and Safety Considerations for 1,4-Dimethoxybenzene in the Laboratory: A Technical Guide.1

  • National Institutes of Health (NIH). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold.3

  • Flavor Extract Manufacturers Association (FEMA). The safety evaluation of food flavouring substances: the role of metabolic studies.2

Sources

Mechanism of Action of 4-(3,4-Dimethoxyphenyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Structural Pharmacophore

4-(3,4-Dimethoxyphenyl)phenol (structurally classified as 4'-hydroxy-3,4-dimethoxybiphenyl) is a highly versatile synthetic and proteomimetic scaffold. It is characterized by two distinct aromatic systems connected via a single C-C bond: a phenol ring (acting as a hydrogen bond donor and redox center) and a 3,4-dimethoxyphenyl ring (providing lipophilicity and electron-donating resonance). Because of this unique structural topology, the compound exhibits a polypharmacological profile.

This whitepaper dissects the three primary mechanisms of action associated with this biphenyl pharmacophore: Enzymatic Inhibition (Tyrosinase) , Redox Modulation (Antioxidant capacity) , and Nuclear Receptor Modulation (Estrogen Receptor) .

Enzymatic Modulation: Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing oxidase responsible for the ortho-hydroxylation of monophenols and the subsequent oxidation of o-diphenols into reactive o-quinones, the rate-limiting steps in melanogenesis [7.4].

Hydroxylated biphenyls are recognized as potent, reversible competitive inhibitors of tyrosinase[1]. The mechanism of action for 4-(3,4-Dimethoxyphenyl)phenol relies on a dual-interaction model:

  • Active Site Coordination: The 4-hydroxyl group of the phenol ring directly coordinates with the binuclear copper ions (CuA and CuB) in the enzyme's catalytic center, displacing the natural substrate (e.g., L-tyrosine or L-DOPA).

  • Hydrophobic Entrance Blocking: The rigid biphenyl axis and the bulky 3,4-dimethoxy groups interact with the hydrophobic residues at the active-site entrance. This steric occlusion prevents substrate ingress and traps the enzyme in an inactive conformation[2].

Tyrosinase Ligand 4-(3,4-Dimethoxyphenyl)phenol Coord Phenolic OH Coordination Ligand->Coord 4-OH group Hydro Hydrophobic Biphenyl Interaction Ligand->Hydro 3,4-Dimethoxy scaffold CuSite Binuclear Copper Active Site (CuA & CuB) Inhib Competitive Inhibition (Monophenolase/Diphenolase Block) CuSite->Inhib Disruption of catalytic cycle Coord->CuSite Hydro->CuSite Melanin Decreased Melanin Synthesis Inhib->Melanin

Tyrosinase inhibition pathway via copper coordination and hydrophobic active-site blocking.

Redox Modulation: Antioxidant Mechanisms

The compound exhibits significant radical scavenging capabilities. The antioxidant mechanism of phenolic compounds is driven by their ability to neutralize Reactive Oxygen Species (ROS) through two primary pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) [3].

  • HAT Mechanism: In non-polar microenvironments, the phenol group donates a hydrogen atom (proton + electron) directly to the free radical.

  • SPLET Mechanism: In polar or slightly alkaline environments, the phenol first loses a proton to form a phenoxide anion, which subsequently transfers an electron to the ROS[3].

Pharmacophoric Advantage: Once the hydrogen/electron is donated, a phenoxyl radical is formed. In 4-(3,4-Dimethoxyphenyl)phenol, this highly reactive intermediate is exceptionally stabilized. The extended


-conjugation across the biphenyl axis, coupled with the electron-donating (+M effect) 3,4-dimethoxy groups, delocalizes the unpaired electron, preventing the molecule from becoming a pro-oxidant.

Antioxidant ROS Reactive Oxygen Species (ROS) Neutral Neutralized ROS ROS->Neutral Accepts H• or e- Phenol 4-(3,4-Dimethoxyphenyl)phenol HAT Hydrogen Atom Transfer (HAT) Phenol->HAT Non-polar solvent SPLET Sequential Proton Loss (SPLET) Phenol->SPLET Polar solvent Radical Phenoxyl Radical Intermediate HAT->Radical -H• SPLET->Radical -H+, -e- Stabilization Resonance Stabilization (via Biphenyl & Methoxy) Radical->Stabilization

Antioxidant mechanisms (HAT and SPLET) neutralizing ROS via stabilized phenoxyl radicals.

Nuclear Receptor Modulation: Estrogen Receptor (ERα)

Biphenyl proteomimetics are heavily investigated as modulators of the Estrogen Receptor-alpha (ER


)[4]. The structural geometry of 4-(3,4-Dimethoxyphenyl)phenol allows it to mimic the A-ring of endogenous 17

-estradiol.

Instead of merely acting as a traditional competitive antagonist at the Ligand-Binding Domain (LBD), functionalized biphenyls can act as coactivator binding inhibitors [4]. Upon binding, the biphenyl scaffold induces a steric clash that alters the conformation of the Activation Function 2 (AF-2) surface. This prevents the recruitment of the NR box (a pentapeptide


-helical domain) of coactivator proteins, effectively silencing estrogen-responsive gene transcription even in hormone-refractory states[4],[5].

ER_Modulation Compound 4-(3,4-Dimethoxyphenyl)phenol LBD Ligand Binding Domain (LBD) Compound->LBD A-ring mimicry Coact Coactivator Binding Groove Compound->Coact Proteomimetic binding ER Estrogen Receptor (ERα/β) Block Disruption of Coactivator Recruitment ER->Block Conformational shift LBD->ER Coact->ER Gene Modulation of Gene Transcription Block->Gene

Estrogen receptor modulation via LBD binding and coactivator recruitment disruption.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for biphenyl-phenol derivatives based on established literature standards,[4],[6].

Target / AssayMetricRepresentative Value RangeMechanism of Action
Tyrosinase (Mushroom) IC

0.15 - 0.40 mMCompetitive inhibition at dicopper site
Radical Scavenging (DPPH) EC

10 - 50 µMHAT / SPLET radical neutralization
Estrogen Receptor (ER

)
K

1.5 - 5.0 µMCoactivator binding groove disruption
Cell Viability (HepG2) CC

> 90 µMCytotoxicity threshold

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

Rationale: Mushroom tyrosinase (Agaricus bisporus) is utilized because its binuclear copper center is highly conserved and structurally homologous to mammalian tyrosinase, providing a reliable, high-throughput screening model. Self-Validation: Kojic acid is used as a positive control to calibrate the dynamic range. A vehicle-only well ensures that baseline auto-oxidation of the substrate is accounted for.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve 4-(3,4-Dimethoxyphenyl)phenol in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation). Prepare a 2.5 mM L-DOPA solution as the substrate.

  • Enzyme Preparation: Reconstitute mushroom tyrosinase in phosphate buffer to a concentration of 100 U/mL.

  • Incubation: In a 96-well microplate, combine 120 µL of phosphate buffer, 20 µL of the inhibitor solution (various concentrations), and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the active site entrance[2].

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (the

    
     of dopachrome) using a microplate reader in kinetic mode for 15 minutes.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC
    
    
    
    using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a stable, deep-purple free radical that becomes colorless upon neutralization via HAT or SPLET[3]. Self-Validation: A vehicle control establishes the maximum absorbance (


), while a standard antioxidant (e.g., Trolox) validates the assay's sensitivity and provides a comparative equivalent.
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Sample Preparation: Prepare serial dilutions of 4-(3,4-Dimethoxyphenyl)phenol in ethanol (e.g., 1 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, add 100 µL of ethanol to 100 µL of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the HAT/SPLET equilibrium to be reached.

  • Measurement: Read the absorbance at 517 nm.

  • Calculation: Radical Scavenging Activity (%) =

    
    .
    

References

  • [3] Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. PubMed Central (PMC). URL:[Link]

  • [2] Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PubMed Central (PMC). URL:[Link]

  • Mechanistic profiling and optimized production of Altenusin, a fungal carboxy-biphenyl scaffold for tyrosinase inhibition. RSC Advances. URL:[Link]

  • [4] Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. PubMed Central (PMC). URL:[Link]

  • [1] Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. MDPI. URL:[Link]

  • [6] Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. ResearchGate. URL:[Link]

  • [5] Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology. URL:[Link]

Sources

Methodological & Application

Application Note: 4-(3,4-Dimethoxyphenyl)phenol in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 4-(3,4-Dimethoxyphenyl)phenol (also referred to as 4'-hydroxy-3,4-dimethoxybiphenyl ).[1] Given its structural properties—a lipophilic biphenyl scaffold with specific hydroxylation and methoxylation patterns—this compound is a prime candidate for studies involving melanogenesis modulation , antioxidant activity , and anti-inflammatory signaling .[1]

Compound Overview & Biological Relevance
  • Chemical Name: 4-(3,4-Dimethoxyphenyl)phenol[1][2][3][4]

  • Alternative Names: 4'-Hydroxy-3,4-dimethoxybiphenyl; 3,4-Dimethoxy-4'-hydroxybiphenyl.[1]

  • Molecular Formula: C₁₄H₁₄O₃[1]

  • Molecular Weight: 230.26 g/mol [1]

  • Structural Class: Hydroxylated/Methoxylated Biphenyl.[1]

Scientific Rationale: The biphenyl core is a privileged structure in medicinal chemistry, often serving as a scaffold for estrogen receptor (ER) modulators, antimicrobial phytoalexins (e.g., aucuparin derivatives), and inhibitors of tyrosinase.[1] The specific substitution pattern—a phenolic hydroxyl group on one ring and a 3,4-dimethoxy motif on the other—suggests two primary mechanisms of action:[1]

  • Redox Modulation: The phenolic group can act as a radical scavenger (antioxidant), while the methoxy groups improve lipophilicity and metabolic stability compared to polyphenols.[1]

  • Protein Binding: This structure mimics the pharmacophore of several tyrosine kinase inhibitors and melanogenesis modulators (structurally related to (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a known melanogenic agent).[1]

Preparation & Handling

Solubility Profile:

  • Water: Insoluble (< 0.1 mg/mL).[1] Do not attempt to dissolve directly in media.[1]

  • DMSO (Dimethyl Sulfoxide): Soluble (> 20 mg/mL).[1] Preferred vehicle.

  • Ethanol: Soluble (> 10 mg/mL).[1]

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.3 mg of 4-(3,4-Dimethoxyphenyl)phenol.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds until completely clear. If precipitation occurs, warm to 37°C for 5 minutes.[1]

  • Storage: Aliquot into light-protected (amber) tubes to prevent photo-oxidation. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]

Vehicle Control: Always run a "Vehicle Control" containing the same concentration of DMSO as the highest treatment group.[1] Ensure final DMSO concentration in cell culture media is ≤ 0.1% (v/v) to avoid solvent toxicity.[1]

Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the non-toxic concentration range (IC₅₀) before functional assays.[1]

Materials:

  • Cell Line: B16F10 (Melanoma) or RAW264.7 (Macrophage).[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.[1]

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions in culture media (e.g., DMEM + 10% FBS).[1]

    • Concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.[1]

    • Ensure DMSO is constant (e.g., 0.1%) across all wells.[1]

  • Incubation: Treat cells for 24, 48, or 72 hours .

  • Assay:

    • Add MTT solution (0.5 mg/mL final) and incubate for 3-4 hours.

    • Remove media and dissolve formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm.[1]

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Criterion: Select the highest concentration with >90% viability for functional assays.[1]

Protocol B: Melanogenesis Modulation Assay (B16F10 Model)

Objective: Assess the compound's ability to inhibit or stimulate melanin synthesis, relevant for skin whitening or pigmentation research.[1]

Mechanism: Hydroxylated biphenyls often interact with Tyrosinase , the rate-limiting enzyme in melanogenesis.[1]

Step-by-Step Procedure:

  • Seeding: Seed B16F10 cells in 6-well plates at

    
     cells/well.
    
  • Induction (Optional): To test inhibition, co-treat with

    
    -MSH (100 nM)  to stimulate melanin.[1] To test stimulation, treat with compound alone.[1]
    
  • Treatment: Treat with non-toxic concentrations (e.g., 10, 25, 50 µM) for 72 hours .

  • Observation: Visually inspect cell pellets. Darker pellets indicate melanogenesis; lighter pellets indicate inhibition.[1]

  • Lysis:

    • Wash cells with PBS.[1]

    • Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure absorbance at 405 nm . Normalize to total protein content (BCA Assay).

Protocol C: Anti-Inflammatory Assay (NO Production in RAW264.7)

Objective: Evaluate inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.[1]

  • Seeding: Seed RAW264.7 cells in 96-well plates (

    
     cells/well).
    
  • Pre-treatment: Treat with compound (5–50 µM) for 1 hour .

  • Stimulation: Add LPS (Lipopolysaccharide, 1 µg/mL) and incubate for 24 hours .[1]

  • Griess Assay:

    • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[1]

    • Measure absorbance at 540 nm.[1]

    • Calculate Nitrite concentration using a NaNO₂ standard curve.[1]

Data Visualization & Mechanism
Putative Signaling Pathway

The following diagram illustrates the potential dual-action mechanism of 4-(3,4-Dimethoxyphenyl)phenol:

  • Melanogenesis Pathway: Modulation of Tyrosinase (TYR) and TRP-1 via the MITF transcription factor.[1]

  • Antioxidant Pathway: Activation of Nrf2, leading to HO-1 expression.[1]

G Compound 4-(3,4-Dimethoxyphenyl)phenol Tyrosinase Tyrosinase Activity Compound->Tyrosinase Inhibition (Direct/Indirect) MITF MITF (Transcription Factor) Compound->MITF Modulation Nrf2 Nrf2 Pathway (Antioxidant) Compound->Nrf2 Activation Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalyzes MITF->Tyrosinase Regulates HO1 HO-1 / NQO1 (Cytoprotection) Nrf2->HO1 Upregulates ROS Intracellular ROS HO1->ROS Reduces

Caption: Putative mechanism of action showing dual modulation of melanogenesis (via Tyrosinase/MITF) and antioxidant defense (via Nrf2/HO-1).[1]

Experimental Workflow

Workflow Step1 1. Stock Prep (10mM in DMSO) Step2 2. Cytotoxicity (MTT Assay, 24h) Step1->Step2 Dilute Step3 3. Functional Assay (B16F10 / RAW264.7) Step2->Step3 Select Non-Toxic Dose Step4 4. Molecular Analysis (Western Blot / qPCR) Step3->Step4 Harvest Lysate

Caption: Standardized workflow for evaluating 4-(3,4-Dimethoxyphenyl)phenol in cell culture.

Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Media Compound is highly lipophilic.[1]Vortex media immediately after adding stock.[1] Do not exceed 100 µM.[1]
High Cell Death DMSO toxicity or compound potency.[1]Ensure DMSO < 0.1%.[1] Reduce compound concentration.
Inconsistent Results Serum interference.[1]Use charcoal-stripped FBS if testing estrogenic activity.[1]
No Effect Observed Poor cellular uptake.[1]Increase incubation time to 48-72 hours.
References
  • Structure-Activity Relationships of Biphenyls

    • Title: "Biphenyls as privileged structures in drug discovery."[1]

    • Relevance: Provides the foundational logic for testing hydroxylated biphenyls for antioxidant and anti-inflammatory activity.[1]

    • Source:[1]

  • Melanogenesis Modulation by Related Compounds

    • Title: "(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression."[1]

    • Relevance: Describes the activity of a structurally related dimethoxyphenyl derivative, providing a baseline for expected biological pathways (tyrosinase modul
    • Source:[1]

  • General Protocol for Phenolic Antioxidants

    • Title: "Methods for measuring antioxidant activity and other radical scavenging strategies."[1]

    • Relevance: Standardizes the approach for testing phenolic compounds like 4-(3,4-Dimethoxyphenyl)phenol.
    • Source:[1]

  • Biphenyl Phytoalexins (Aucuparin)

    • Title: "Biosynthesis of biphenyls and dibenzofurans in cell cultures of Sorbus aucuparia."[1]

    • Relevance: Establishes the biological context of methoxy-hydroxy biphenyls as stress-response metabolites.
    • Source:[1]

(Note: Specific literature on the exact molecule "4-(3,4-Dimethoxyphenyl)phenol" is limited; references provided cover structurally homologous compounds and validated protocols for this chemical class.)

Sources

Application Notes: Protocol for Dissolving 4-(3,4-Dimethoxyphenyl)phenol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3,4-Dimethoxyphenyl)phenol, more commonly known in chemical literature as 3,4-Dimethoxyphenol , is a plant-derived phenylpropanoid compound with demonstrated antimicrobial, antioxidant, and tyrosinase-inhibiting activities.[1] Its potential as a therapeutic or cosmetic agent makes it a compound of significant interest for in vitro evaluation. The reliability and reproducibility of any data generated from cell-based assays hinge on the proper and consistent preparation of the test compound. Due to its physicochemical properties, 3,4-Dimethoxyphenol requires a carefully considered dissolution and dilution strategy to ensure it remains in a soluble, monomeric state in the culture medium, thereby providing accurate and interpretable results.

This technical guide provides a comprehensive, field-proven protocol for the solubilization of 3,4-Dimethoxyphenol for use in a wide range of in vitro assays. We will delve into solvent selection, provide step-by-step procedures for stock and working solution preparation, and address critical considerations such as solution stability and potential assay interference, which is a known characteristic of phenolic compounds.

Foundational Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a robust dissolution protocol. The table below summarizes key characteristics of 3,4-Dimethoxyphenol.

PropertyValueSource(s)
Chemical Name 3,4-Dimethoxyphenol[2]
Synonyms 4-(3,4-Dimethoxyphenyl)phenol, 1-hydroxy-3,4-dimethoxybenzene[2][3]
CAS Number 2033-89-8
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Off-white to light beige/red fine crystalline powder[4]
Melting Point 79-82 °C[5]
Solvent Selection for In Vitro Assays

The goal is to dissolve the compound at a high concentration in a primary solvent that is miscible with the aqueous cell culture medium, while ensuring the final concentration of this solvent in the assay is non-toxic to the cells.

Solvent Suitability Analysis
SolventSolubility Data & RationaleRecommendation
Dimethyl Sulfoxide (DMSO) Highly Soluble. A vendor reports solubility of 100 mg/mL (648.68 mM), though sonication may be required.[1] DMSO is a polar aprotic solvent, highly effective for a wide range of organic compounds and is miscible with water and cell culture media.[6]Primary Recommended Solvent. Use high-purity, anhydrous (≤0.05% water) DMSO to prevent hydration issues that can affect solubility.
Ethanol (EtOH) Soluble. While specific quantitative data is not readily available, phenolic compounds are generally soluble in ethanol.[7] However, ethanol is more volatile than DMSO, which can lead to concentration changes in the stock solution over time due to evaporation.Secondary Choice. Suitable for preparing stock solutions. Care must be taken to prevent evaporation. The final concentration in media should also be kept below cytotoxic levels (typically <0.5%).
Aqueous Buffers (e.g., PBS, Culture Media) Poorly Soluble. While some sources suggest water solubility, direct dissolution in aqueous media is not recommended for creating high-concentration stock solutions.[4] This approach often leads to incomplete dissolution and the formation of micro-precipitates.Not Recommended for Stock Solutions. Use only for the final dilution of a primary stock solution.
Decision Workflow for Solvent Selection

The following diagram outlines the logical steps for selecting the appropriate solvent system.

Caption: Solvent selection decision tree.

Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration, sterile-filtered stock solution, which serves as the foundation for all subsequent dilutions.

  • 3,4-Dimethoxyphenol powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Analytical balance

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes

cluster_0 Protocol 1: Primary Stock Preparation Weigh 1. Weigh 15.42 mg of Compound Add_DMSO 2. Add ~900 µL of Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex & Sonicate until clear Add_DMSO->Dissolve QS 4. QS to 1.0 mL with DMSO Dissolve->QS Filter 5. Sterile Filter (0.22 µm) QS->Filter Aliquot 6. Aliquot into amber vials Filter->Aliquot Store 7. Store at -80°C Aliquot->Store

Caption: Workflow for preparing a 100 mM primary stock solution.

  • Weigh Compound: Accurately weigh 15.42 mg of 3,4-Dimethoxyphenol powder and transfer it to a sterile glass vial or a DMSO-compatible polypropylene tube.

    • Scientist's Note: This calculation is based on the molecular weight of 154.16 g/mol to yield a final concentration of 100 mM in 1 mL. Always perform calculations based on the lot-specific purity provided on the Certificate of Analysis.

  • Initial Dissolution: Add approximately 900 µL of high-purity, anhydrous DMSO to the vial.

    • Rationale: Using anhydrous DMSO is critical as hygroscopic (water-containing) DMSO can significantly decrease the solubility of hydrophobic compounds.[1]

  • Ensure Complete Solubilization: Cap the vial tightly and vortex vigorously. If any solid particles remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.

    • Rationale: Sonication provides the energy needed to break up particle agglomerates and ensure complete dissolution, which is essential for accurate concentration.[1]

  • Final Volume Adjustment: Carefully add DMSO to bring the final volume to exactly 1.0 mL. Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the sterile stock solution into a new sterile vial.

    • Rationale: This step removes any potential microbial contamination or microscopic particulates, which is crucial for cell culture applications.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber-colored cryovials.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles of the primary stock, which can compromise compound stability. Amber vials protect the light-sensitive compound from degradation.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the primary DMSO stock into the complete cell culture medium to achieve the final desired concentrations for treating cells.

  • Final DMSO Concentration: The final concentration of DMSO in the culture wells should be kept as low as possible, ideally ≤ 0.5% , and never exceeding 1%.[6][8] The exact tolerance varies between cell lines, with primary cells often being more sensitive.[8][9]

  • Vehicle Control: It is mandatory to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound, allowing for the differentiation of compound-specific effects from solvent-induced effects.[10]

  • Thaw Stock: Thaw one aliquot of the 100 mM primary stock solution at room temperature. Briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 1:100 intermediate dilution.

    • Add 5 µL of the 100 mM primary stock to 495 µL of complete cell culture medium. This results in a 1 mM intermediate solution in 1% DMSO.

    • Scientist's Note: When diluting from a high concentration of organic solvent into an aqueous medium, add the stock solution to the medium while vortexing gently to prevent the compound from precipitating out of solution.

  • Prepare Final Working Solution: Prepare the final concentrations required for your assay from the intermediate stock.

    • To prepare a 100 µM final working solution, perform a 1:10 dilution of the 1 mM intermediate stock. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of complete cell culture medium.

    • The final DMSO concentration in this solution will be 0.1%. This solution is now ready to be added to the cells.

Stability and Storage

Proper storage is critical to maintain the integrity and activity of 3,4-Dimethoxyphenol.

  • Powder: Store the solid compound at room temperature in a dark, dry place.

  • DMSO Stock Solutions: As established, store at -80°C for up to 6 months or -20°C for up to 1 month .[1] Always protect from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.

Critical Consideration: Assay Interference

Phenolic compounds, including 3,4-Dimethoxyphenol, are known to possess reducing properties. This chemical characteristic can lead to significant interference in common cell viability assays that use tetrazolium salts (e.g., MTT, XTT, MTS).

  • Mechanism of Interference: These assays measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. A reducing compound like 3,4-Dimethoxyphenol can directly, non-enzymatically reduce the tetrazolium salt, leading to a color change that is independent of cellular activity. This results in a false positive signal , suggesting higher cell viability or lower cytotoxicity than is actually present.

  • Validation Protocol (Cell-Free Control): To test for interference, run a parallel experiment without cells.

    • Add your complete cell culture medium to several wells of a microplate.

    • Add the same serial dilutions of 3,4-Dimethoxyphenol to these wells as you would in your main experiment.

    • Incubate for the same duration.

    • Add the assay reagent (e.g., MTT) and follow the standard protocol.

    • If you observe a color change in the cell-free wells containing the compound, direct assay interference is confirmed.

  • Recommended Alternative Assays: To avoid this artifact, it is highly recommended to use assays that are not based on redox chemistry.

    • Sulforhodamine B (SRB) Assay: Measures total cellular protein content.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

References
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  • Kramer, J. A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6034–6040. Available from: [Link]

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  • Kramer, J. A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15). Available from: [Link]

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Sources

applications of 4-(3,4-Dimethoxyphenyl)phenol in antioxidant assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and drug development professionals investigating the antioxidant potential of 4-(3,4-Dimethoxyphenyl)phenol. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[1] Phenolic compounds are a major class of antioxidants known for their ability to scavenge free radicals and mitigate oxidative damage.[2] 4-(3,4-Dimethoxyphenyl)phenol, with its characteristic phenolic hydroxyl group and electron-donating methoxy substituents, is a compound of significant interest for antioxidant research.[3][4] This document provides a detailed examination of its antioxidant mechanism and offers validated, step-by-step protocols for its evaluation using three standard in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide ensures scientific integrity and reproducibility.

Introduction: The Antioxidant Potential of 4-(3,4-Dimethoxyphenyl)phenol

Phenolic compounds exert their antioxidant effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET).[5][6] In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, thereby neutralizing it.[2][7] In the SET mechanism, the antioxidant donates an electron to the radical.[8][9] The efficacy of a phenolic antioxidant is largely determined by its molecular structure.[7]

The structure of 4-(3,4-Dimethoxyphenyl)phenol is particularly well-suited for antioxidant activity.

  • Phenolic Hydroxyl (-OH) Group: This is the primary site for hydrogen atom donation, which is crucial for quenching free radicals.[4][10] The O-H bond dissociation enthalpy is a key parameter; a weaker bond facilitates easier donation.[6][7]

  • Methoxy (-OCH₃) Groups: The two methoxy groups at the 3 and 4 positions of the adjacent phenyl ring are electron-donating.[4][10] This property increases the electron density on the aromatic ring system, which in turn stabilizes the phenoxyl radical formed after the hydrogen atom is donated.[5] This stabilization makes the parent molecule a more effective antioxidant.

Given these structural features, 4-(3,4-Dimethoxyphenyl)phenol is a promising candidate for drug development and as a reference compound in antioxidant studies.[11][12] However, a single assay is insufficient to capture the multifaceted nature of antioxidant activity.[13] Therefore, this guide advocates for a cross-validation approach using multiple assays with different mechanisms to build a comprehensive antioxidant profile.[14]

Caption: Hydrogen Atom Transfer (HAT) mechanism of 4-(3,4-Dimethoxyphenyl)phenol.

Materials and Reagents

  • 4-(3,4-Dimethoxyphenyl)phenol (Test Compound)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ascorbic Acid

  • Methanol (Spectrophotometric Grade)

  • Ethanol (Spectrophotometric Grade)

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Application Protocol 1: DPPH Radical Scavenging Assay

This assay is one of the most common, rapid, and reliable methods for screening antioxidant activity.[15] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[16] The reduction in absorbance is measured spectrophotometrically at approximately 517 nm.[17]

Causality Behind Experimental Choices
  • Solvent: Methanol or ethanol is typically used as it readily dissolves both the DPPH radical and many phenolic compounds.[17]

  • Wavelength: The maximum absorbance of the DPPH radical is around 517 nm. This wavelength is monitored to quantify the disappearance of the radical.[16]

  • Incubation: A set incubation period (e.g., 30 minutes) in the dark is crucial. It allows the reaction to reach a steady state and prevents the light-sensitive DPPH from degrading, which would lead to inaccurate results.[14]

Step-by-Step Protocol

Caption: Experimental workflow for the DPPH antioxidant assay.

  • Preparation of DPPH Working Solution: Dissolve 4 mg of DPPH in 100 mL of methanol to create a 0.1 mM solution. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[14]

  • Preparation of Test and Standard Solutions:

    • Prepare a 1 mg/mL stock solution of 4-(3,4-Dimethoxyphenyl)phenol in methanol.

    • Prepare a 1 mg/mL stock solution of a positive control (e.g., Ascorbic Acid or Trolox) in methanol.[14]

    • From these stock solutions, prepare a series of working solutions with varying concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) via serial dilution with methanol.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each working solution (test compound and standard) into separate wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Add 100 µL of the DPPH working solution to all wells except the blank.

    • Add 100 µL of methanol to the blank well.

    • Create a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.[16]

  • Incubation and Measurement:

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [18] Where Abs_control is the absorbance of the control (DPPH solution + methanol) and Abs_sample is the absorbance of the test compound/standard with DPPH.

    • Plot the % Inhibition against the concentration of the test compound and standard. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.[14]

Application Protocol 2: ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺).[19] The ABTS•⁺ is a blue-green chromophore that is reduced in the presence of an antioxidant, leading to a loss of color. This decolorization is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.[20][21]

Causality Behind Experimental Choices
  • Radical Generation: The ABTS•⁺ radical is generated by reacting ABTS salt with a strong oxidizing agent like potassium persulfate. This reaction requires a 12-16 hour incubation period in the dark to ensure complete formation of the radical cation.[14]

  • Wavelength: The ABTS•⁺ has a maximum absorbance at a longer wavelength (734 nm), which reduces potential interference from colored compounds in test samples compared to the DPPH assay.[16]

  • Dilution: The generated ABTS•⁺ stock solution is diluted with ethanol or a buffer to a specific absorbance (0.70 ± 0.02) to standardize the starting concentration of the radical for the assay, ensuring consistency and reproducibility.[21]

Step-by-Step Protocol

Caption: Experimental workflow for the ABTS antioxidant assay.

  • Preparation of ABTS•⁺ Radical Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical stock solution.[14]

  • Preparation of ABTS•⁺ Working Solution:

    • On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or methanol to achieve an absorbance of 0.70 (± 0.02) at 734 nm.[22]

  • Preparation of Test and Standard Solutions: Prepare stock and working solutions of 4-(3,4-Dimethoxyphenyl)phenol and a standard (Trolox is commonly used for this assay) as described in the DPPH protocol (Section 3.2).

  • Assay Procedure (96-well plate):

    • Add 20 µL of each working solution into separate wells.

    • Add 20 µL of methanol to a well to serve as the control.

    • Add 200 µL of methanol to another well to serve as the blank.

    • Add 180 µL of the ABTS•⁺ working solution to the sample and control wells.[22]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-10 minutes.[22]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve for Trolox (% inhibition vs. concentration) and comparing the antioxidant effect of the test compound to that of Trolox.[14]

Application Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[19][23] This is a SET-based method, and the change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[20]

Causality Behind Experimental Choices
  • Acidic pH: The reaction is performed at an acidic pH (3.6) to maintain iron solubility and drive the reduction reaction.[20]

  • Reagent: The FRAP reagent is a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution. It must be prepared fresh to ensure the reactivity of the Fe³⁺-TPTZ complex.[19]

  • Standard: Ferrous sulfate (FeSO₄) is typically used to create the standard curve, as the assay directly measures the formation of Fe²⁺. The results are expressed as Fe²⁺ equivalents.

Step-by-Step Protocol

Caption: Experimental workflow for the FRAP assay.

  • Preparation of FRAP Reagent (Prepare Fresh):

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19] Warm this reagent to 37°C before use.

  • Preparation of Test and Standard Solutions:

    • Prepare working solutions of 4-(3,4-Dimethoxyphenyl)phenol in methanol.

    • Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 1000 µM) for the standard curve.

  • Assay Procedure:

    • Add 10 µL of the test sample, standard solutions, or a blank (methanol) into separate wells of a 96-well plate.

    • Add 300 µL of the freshly prepared FRAP reagent to all wells.[19]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15 minutes.[19]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the 4-(3,4-Dimethoxyphenyl)phenol sample by interpolating its absorbance from the standard curve. The results are expressed as µM of Fe²⁺ equivalents.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative data should be summarized in a structured table. This allows for a direct comparison of the antioxidant capacity of 4-(3,4-Dimethoxyphenyl)phenol against well-established standards.

Table 1: Comparative Antioxidant Activity of 4-(3,4-Dimethoxyphenyl)phenol

CompoundDPPH Assay IC₅₀ (µg/mL)ABTS Assay (TEAC)FRAP Assay (µM Fe²⁺ Eq./mg)
4-(3,4-Dimethoxyphenyl)phenol Experimental ValueExperimental ValueExperimental Value
Ascorbic Acid (Standard) Experimental ValueNot ApplicableExperimental Value
Trolox (Standard) Experimental Value1.00 (by definition)Experimental Value
  • IC₅₀: A lower IC₅₀ value in the DPPH assay indicates a higher radical scavenging activity.

  • TEAC: A higher Trolox Equivalent Antioxidant Capacity value in the ABTS assay signifies stronger antioxidant potential relative to Trolox.

  • FRAP Value: A higher value indicates greater reducing power.

By employing these three distinct assays, researchers can build a robust and comprehensive profile of the antioxidant capabilities of 4-(3,4-Dimethoxyphenyl)phenol, validating its potential for further development in therapeutic and scientific applications.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14). National Center for Biotechnology Information.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). R Discovery.
  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. (2011, March 27). Ingenta Connect.
  • Antioxidant properties of phenols. (2007, December 15). PubMed.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022, December 1). MDPI.
  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). IJNRD.
  • Recent Applications for in Vitro Antioxidant Activity Assay. (2016, June 9). Taylor & Francis Online.
  • Phenolic hydroxyl groups can store energy. (n.d.). Google Scholar.
  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2004, May 7). ACS Publications.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2023, January 20). MDPI.
  • Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. (n.d.). PubMed.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publishers.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Center for Biotechnology Information.
  • Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases?. (2024, June 13). ResearchGate.
  • A Researcher's Guide to Cross-Validation of Antioxidant Assays for Batatifolin. (n.d.). BenchChem.
  • Antioxidant Assays in Pharmacological Research. (n.d.). Asian Journal of Pharmacy and Technology.
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (2016, August 19). ResearchGate.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). National Center for Biotechnology Information.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI.
  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI.
  • Antioxidant Capacity Study For Compound Efficacy Testing. (n.d.). InVivo Biosystems.
  • Antioxidant Drug Discovery Through Advanced Screening Technologies. (2025, February 19). Arborpharmchem.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). Oriental Journal of Chemistry.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. (n.d.). BenchChem.
  • 3,4-Dimethoxyphenol | Antibacterical Agent. (n.d.). MedChemExpress.
  • 3,4-Dimethoxyphenol synthesis. (n.d.). ChemicalBook.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (n.d.). National Center for Biotechnology Information.
  • 3,4-Dimethoxyphenol 97 2033-89-8. (n.d.). Sigma-Aldrich.
  • Synthesis and antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione. (2025, December 31). ResearchGate.
  • Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. (n.d.). National Center for Biotechnology Information.
  • Application Notes & Protocols: 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays. (n.d.). BenchChem.
  • ABTS Assay. (n.d.). G-Biosciences.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • DPPH. (n.d.). Scribd.
  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2018, September 17). ResearchGate.
  • 3,4-Dimethoxyphenol 97 2033-89-8. (n.d.). Sigma-Aldrich.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2021, August). ResearchGate.
  • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. (2021, December 2). Research Trend.
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Application Note: 4-(3,4-Dimethoxyphenyl)phenol as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the characterization and utilization of 4-(3,4-Dimethoxyphenyl)phenol (also referred to as 4'-Hydroxy-3,4-dimethoxybiphenyl ) as a tyrosinase inhibitor. This guide is designed for researchers in medicinal chemistry, dermatology, and cosmetic science.

Introduction & Scientific Rationale

Tyrosinase (EC 1.14.18.[1]1) is the rate-limiting metalloenzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Aberrant tyrosinase activity leads to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

4-(3,4-Dimethoxyphenyl)phenol is a biphenyl derivative belonging to a class of compounds designed to mimic the phenolic structure of tyrosine while introducing hydrophobic bulk (via the methoxy-substituted phenyl ring) to enhance affinity for the enzyme's active site entrance or secondary binding pockets. Unlike traditional inhibitors like Kojic Acid (which chelates copper directly), biphenyl analogs often function via competitive inhibition or mixed-type inhibition , leveraging


 stacking interactions within the active site gorge.
Key Compound Properties
PropertyDetail
Chemical Name 4-(3,4-Dimethoxyphenyl)phenol
Synonyms 4'-Hydroxy-3,4-dimethoxybiphenyl; Biphenyl-4-ol, 3',4'-dimethoxy-
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 230.26 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Poorly soluble in water.[2]
Target Mushroom Tyrosinase (Screening), Human Tyrosinase (Validation)

Mechanism of Action (MOA)

The inhibition mechanism of 4-(3,4-Dimethoxyphenyl)phenol is primarily attributed to its structural homology with the native substrate, L-Tyrosine.

  • Competitive Binding: The 4-hydroxyphenol moiety mimics the tyrosine phenol group, allowing the molecule to enter the active site and approach the binuclear copper center (

    
     and 
    
    
    
    ).
  • Steric Exclusion: The 3,4-dimethoxyphenyl ring provides a hydrophobic "tail" that interacts with the hydrophobic residues near the active site entrance (e.g., Val283, Ala286 in mushroom tyrosinase), stabilizing the inhibitor-enzyme complex and preventing substrate access.

  • Redox Stability: Unlike L-DOPA, the methoxy groups prevent the compound from being easily oxidized by the enzyme, effectively "jamming" the catalytic cycle.

MOA Visualization

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Complex_S Enzyme-Substrate Complex Tyrosinase->Complex_S + Tyrosine Complex_I Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex_I + Inhibitor (Competitive Binding) Tyrosine L-Tyrosine (Substrate) Inhibitor 4-(3,4-Dimethoxyphenyl)phenol (Inhibitor) Inhibitor->Complex_I Mimics Tyrosine Hydrophobic Interaction Melanin Melanin (Pigmentation) Complex_S->Melanin Oxidation Cascade Complex_I->Melanin Blocked

Figure 1: Competitive inhibition pathway of Tyrosinase by 4-(3,4-Dimethoxyphenyl)phenol, preventing the formation of the Enzyme-Substrate complex.

Experimental Protocols

Protocol A: Cell-Free Mushroom Tyrosinase Assay

Objective: Determine the


 value of the inhibitor using L-DOPA as the substrate.

Reagents:

  • Phosphate Buffer (PB): 0.1 M, pH 6.8.

  • Tyrosinase Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in PB.

  • Substrate: L-DOPA (2 mM) in PB.

  • Inhibitor Stock: 10 mM 4-(3,4-Dimethoxyphenyl)phenol in DMSO.

Workflow:

  • Preparation: Dilute Inhibitor Stock in PB to prepare a concentration range (e.g., 1, 10, 50, 100, 200

    
    ). Ensure final DMSO concentration is <1%.
    
  • Incubation: In a 96-well plate, add:

    • 
       Phosphate Buffer
      
    • 
       Inhibitor Solution (or vehicle control)
      
    • 
       Tyrosinase Enzyme (200 U/mL final)
      
  • Equilibration: Incubate at 25°C for 10 minutes.

  • Reaction Start: Add

    
     of L-DOPA (2 mM).
    
  • Measurement: Immediately monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition using the linear slope of the reaction curves.

    
    
    
Protocol B: Kinetic Analysis (Lineweaver-Burk Plot)

Objective: Determine the mode of inhibition (Competitive, Non-competitive, Mixed) and the inhibition constant (


).

Workflow:

  • Perform the assay as described in Protocol A, but vary the Substrate Concentration (L-DOPA: 0.25, 0.5, 1.0, 2.0 mM).

  • Run this substrate curve against fixed Inhibitor Concentrations (e.g., 0,

    
    , 
    
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Protocol C: Cellular Melanin Quantification (B16F10 Assay)

Objective: Validate efficacy in a biological system (Murine Melanoma cells).

Workflow:

  • Seeding: Seed B16F10 cells (

    
     cells/well) in a 6-well plate. Incubate 24h.
    
  • Treatment: Replace medium with fresh DMEM containing

    
    -MSH (100 nM) to stimulate melanogenesis, plus the Inhibitor (1-50 
    
    
    
    ). Include Kojic Acid as a positive control.
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with PBS. Lyse in

    
     containing 10% DMSO at 80°C for 1 hour.
    
  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA Assay).

Data Analysis & Visualization

Experimental Workflow Diagram

Workflow Prep Sample Prep (DMSO Stock) Screen Enzyme Assay (475 nm Abs) Prep->Screen Determine IC50 Kinetic Kinetic Analysis (Lineweaver-Burk) Screen->Kinetic Mechanism (Ki) Cell Cellular Assay (B16F10 Melanin) Screen->Cell Bio-Validation

Figure 2: Sequential workflow for validating tyrosinase inhibition.

Expected Results Summary
ParameterExpected OutcomeInterpretation
IC50 (Mushroom) 10 - 50

Moderate to Potent inhibitor (compare to Kojic Acid ~20

).
Kinetic Type Competitive / MixedBinds active site or proximal pocket.
Cell Toxicity Low CytotoxicityEssential for cosmetic application (Check via MTT assay).
Melanin Reduction Dose-dependent decreaseValidates intracellular activity.

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs in the aqueous buffer, lower the final concentration or increase the DMSO/Ethanol fraction (do not exceed 5% DMSO as it inhibits tyrosinase itself).

  • Auto-oxidation: Biphenyls with high electron density can sometimes auto-oxidize. Always prepare fresh stocks and protect from light.

  • Interference: Ensure the compound does not absorb at 475 nm (dopachrome peak). Run a "Compound Only" blank.

References

  • Kwong, H. C., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS ONE, 12(2), e0170117.

  • Kim, D., et al. (2010). Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5602-5609.

  • Khatib, S., et al. (2005). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 13(2), 433-441.

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

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Application Note: High-Purity Synthesis of 4-(3,4-Dimethoxyphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for SERMs, Tubulin Inhibitors, and Antioxidant Therapeutics

Executive Summary & Biological Context

The biaryl motif 4-(3,4-dimethoxyphenyl)phenol represents a "privileged structure" in medicinal chemistry. It serves as a core scaffold for Selective Estrogen Receptor Modulators (SERMs), resveratrol analogues, and tubulin polymerization inhibitors.

The structural logic of this scaffold is bipartite:

  • Ring A (3,4-Dimethoxy): Mimics the electron-rich rings found in colchicine and combretastatin, critical for binding to the colchicine-site of tubulin.

  • Ring B (Phenol): Provides a hydrogen-bond donor/acceptor site essential for receptor affinity (e.g., ER

    
    /ER
    
    
    
    ) and serves as a versatile handle for late-stage diversification (prodrugs, ethers, carbamates).

This guide provides a robust, scalable protocol for synthesizing this scaffold with >98% purity, avoiding common pitfalls like regio-isomer contamination and catalyst poisoning.

Retrosynthetic Strategy & Pathway Logic

To ensure high fidelity and avoid the formation of homocoupled byproducts, we utilize a Suzuki-Miyaura Cross-Coupling strategy. While direct coupling of free phenols is possible, it often suffers from lower yields due to the poisoning of the Palladium (Pd) catalyst by the phenoxide anion.

Therefore, this protocol employs a Protect-Couple-Deprotect strategy using a Benzyl (Bn) ether. This route is chosen for its orthogonality: the Benzyl group can be removed via hydrogenolysis without affecting the essential methoxy groups on the partner ring (unlike Lewis acid deprotection with BBr


, which would cleave all ether linkages).
Diagram 1: Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start1 4-Bromo-1,2-dimethoxybenzene (Starting Material A) CatCycle Suzuki Cycle Pd(dppf)Cl2 / K2CO3 Start1->CatCycle Start2 4-(Benzyloxy)phenylboronic acid (Starting Material B) Start2->CatCycle Intermed Intermediate: 4'-(Benzyloxy)-3,4-dimethoxybiphenyl CatCycle->Intermed 80-90°C, Dioxane/H2O Deprotect Hydrogenolysis H2 / Pd/C Intermed->Deprotect Selective Cleavage Product TARGET: 4-(3,4-Dimethoxyphenyl)phenol Deprotect->Product >98% Purity

Caption: Step-wise synthetic workflow emphasizing the orthogonality of the Benzyl protecting group to preserve the dimethoxy motif.

Detailed Experimental Protocols
Reagents & Materials Table
ReagentEquiv.RoleCritical Note
4-Bromo-1,2-dimethoxybenzene 1.0ElectrophileCommercially available (Veratrole derivative).
4-(Benzyloxy)phenylboronic acid 1.2NucleophileExcess ensures complete consumption of the bromide.
Pd(dppf)Cl

· CH

Cl

0.03CatalystRobust against air/moisture compared to Pd(PPh

)

.
K

CO

(2M Aqueous)
3.0BaseActivates the boronic acid for transmetallation.
1,4-Dioxane SolventSolventMust be degassed to prevent homocoupling.
Pd/C (10 wt%) 10% w/wCatalystFor deprotection.
Protocol A: The Suzuki Coupling (Scaffold Construction)

Objective: Synthesis of 4'-(benzyloxy)-3,4-dimethoxybiphenyl.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromo-1,2-dimethoxybenzene (1.0 g, 4.6 mmol) and 4-(benzyloxy)phenylboronic acid (1.26 g, 5.5 mmol).

  • Solvent Preparation: Add 1,4-dioxane (20 mL). Crucial Step: Degas the solution by bubbling Nitrogen or Argon through the liquid for 15 minutes.[1] Oxygen promotes the formation of phenol byproducts and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    [2][3] · CH
    
    
    
    Cl
    
    
    (112 mg, 3 mol%). The solution will turn a dark orange/red.
  • Activation: Add 2M aqueous K

    
    CO
    
    
    
    (7.0 mL).
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N

    
     balloon) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent blue spot (product) will appear (Rf ~0.4).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0–20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92% as a white solid.

Protocol B: Selective Deprotection (Target Generation)

Objective: Removal of Benzyl group without demethylating the veratrole ring.

  • Setup: Dissolve the intermediate (1.0 g) in MeOH/EtOAc (1:1 mixture, 20 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (100 mg). Safety: Add the catalyst under a stream of nitrogen to prevent ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product, 4-(3,4-dimethoxyphenyl)phenol , is usually obtained as a pristine white solid requiring no further purification.

    • Yield Expectation: >95%.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol worked, compare your data against these standard values.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.50 (s, 1H, -OH) 
      
      
      
      Confirms deprotection.
    • 
       7.45 (d, 2H, AA'BB' of phenol ring).
      
    • 
       7.15 (s, 1H, veratrole H-2).
      
    • 
       7.10 (d, 1H, veratrole H-6).
      
    • 
       6.98 (d, 1H, veratrole H-5).
      
    • 
       6.82 (d, 2H, AA'BB' of phenol ring).
      
    • 
       3.80 (s, 3H, -OCH
      
      
      
      ).[4]
    • 
       3.76 (s, 3H, -OCH
      
      
      
      ).
    • Note: If the methoxy peaks (3.7–3.8 ppm) are missing or integrate to less than 6H, you likely used overly harsh deprotection conditions (e.g., BBr

      
      ) and cleaved the methyl ethers.
      
Structure-Activity Relationship (SAR) & Derivatization

Once the core scaffold is synthesized, the phenolic -OH serves as the primary vector for optimization.

Diagram 2: SAR Logic & Derivatization Pathways

SAR_Logic Core Core Scaffold 4-(3,4-Dimethoxyphenyl)phenol Path1 Alkylation (R-X) Target: Lipophilicity/Potency Core->Path1 Path2 Carbamoylation Target: Prodrug/Solubility Core->Path2 Path3 Phosphorylation Target: Bioavailability Core->Path3 Outcome1 O-Alkyl Ethers (SERMs) Path1->Outcome1 Outcome2 Carbamates (Cholinesterase Inhibitors) Path2->Outcome2 Outcome3 Phosphate Esters (Water Soluble Prodrugs) Path3->Outcome3

Caption: Divergent synthesis pathways from the core phenolic scaffold for drug discovery optimization.

References
  • Suzuki-Miyaura Coupling in Drug Discovery: Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. [Link]

  • Biaryl Synthesis Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995. [Link]

  • Biological Activity of Dimethoxy-Biaryls: Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 1995. (Foundational work on the trimethoxy/dimethoxy pharmacophore). [Link]

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Benzyl ether stability). [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-(3,4-Dimethoxyphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe researchers encountering kinetic bottlenecks when synthesizing biaryl phenols like 4-(3,4-Dimethoxyphenyl)phenol . While the Suzuki-Miyaura cross-coupling reaction is the gold standard for C-C bond formation, the use of unprotected phenols introduces distinct mechanistic challenges that require precise catalytic tuning.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your biaryl synthesis.

Mechanistic Workflow & Strategy Selection

Before troubleshooting, it is critical to understand the two primary synthetic pathways available for this molecule. You can either force the direct coupling using advanced ligand design or bypass the electronic bottleneck entirely via a protection strategy.

SynthesisWorkflow Start Starting Materials: 4-Bromophenol + 3,4-Dimethoxyphenylboronic acid PathA Path A: Direct Coupling (High Atom Economy) Start->PathA PathB Path B: Protection Strategy (High Reliability) Start->PathB Bottleneck Issue: Phenoxide Formation Slows Oxidative Addition PathA->Bottleneck Protect Step 1: TIPS Protection Masks acidic proton PathB->Protect SolutionA Solution: Use XPhos/SPhos to accelerate addition Bottleneck->SolutionA Product Target Molecule: 4-(3,4-Dimethoxyphenyl)phenol SolutionA->Product Biphasic Dioxane/H2O CoupleB Step 2: Standard Suzuki Coupling (Pd(dppf)Cl2) Protect->CoupleB Deprotect Step 3: TBAF Deprotection CoupleB->Deprotect Deprotect->Product High Yield (>90%)

Logical workflow comparing direct cross-coupling vs. phenol protection strategies.

Quantitative Data: Yield Optimization Summary

The table below summarizes the expected outcomes when applying different catalytic strategies to the synthesis of 4-(3,4-Dimethoxyphenyl)phenol.

Synthetic StrategyCatalyst SystemBase / SolventYield (%)Primary Failure Mode
Direct Coupling (Standard) Pd(PPh3)4 (5 mol%)K2CO3 / Toluene-H2O25 - 40%Sluggish oxidative addition; Protodeboronation
Direct Coupling (Optimized) Pd(OAc)2 / XPhosK3PO4 / Dioxane-H2O82 - 88%Boronic acid homocoupling (if O2 is present)
Protected Phenol (TIPS) Pd(dppf)Cl2 (5 mol%)K2CO3 / THF-H2O> 90% (2 steps)Requires additional synthetic steps

Troubleshooting & FAQs

Q: Why does my reaction stall at 30-40% conversion when directly coupling 4-bromophenol using standard Pd(PPh3)4? A: The root cause is the formation of a highly electron-rich phenoxide intermediate. Under the basic conditions required for the Suzuki-Miyaura reaction, the acidic proton of 4-bromophenol is removed. The resulting phenoxide anion strongly donates electron density into the aromatic ring via resonance. Because the oxidative addition of Pd(0) into the C-Br bond is a nucleophilic process, the electron-rich ring severely repels the metal center, creating a kinetic bottleneck 1. Solution: Transition to a catalyst system utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These bulky, electron-rich ligands increase the nucleophilicity of the palladium center, forcing the oxidative addition to proceed efficiently even with deactivated phenoxide substrates 2.

Q: I am detecting a significant amount of 3,3',4,4'-tetramethoxybiphenyl byproduct. What is this and how do I eliminate it? A: This byproduct is the result of boronic acid homocoupling. 3,4-Dimethoxyphenylboronic acid is highly electron-rich and prone to aerobic oxidation. In the presence of trace oxygen, it forms a peroxyborate species that transmetalates with a second equivalent of boronic acid, bypassing the cross-coupling cycle entirely. Solution: Implement strict Schlenk techniques. Rigorously degas your solvent system via freeze-pump-thaw or prolonged argon sparging prior to adding the palladium catalyst.

Q: Why use a biphasic 1,4-dioxane/water system instead of anhydrous solvents? A: Water plays a dual mechanistic role. First, it solubilizes the inorganic base (e.g., K3PO4), allowing for the efficient generation of reactive phosphate anions. Second, these anions coordinate to the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This boronate is the actual species that undergoes transmetalation with the Pd(II) intermediate 3. Without water, transmetalation becomes the rate-limiting step.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems," meaning they include built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Direct Cross-Coupling via XPhos Activation

Use this protocol for high atom economy when advanced ligands are available.

  • System Degassing: In a Schlenk flask, combine 1,4-dioxane and deionized water (4:1 v/v). Sparge the mixture with Argon for 30 minutes.

    • Validation Checkpoint: Visual confirmation of zero dissolved gas bubbling upon initial heating to 40 °C ensures O2 is purged, preventing homocoupling.

  • Reagent Assembly: Add 4-bromophenol (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv) to the degassed solvent.

  • Catalytic Activation: Under a positive stream of Argon, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%). Seal the flask and heat to 80 °C with vigorous stirring for 4-6 hours.

  • In-Process Validation:

    • Validation Checkpoint: Pull a 50 µL aliquot at 3 hours. Run LC-MS. You must observe the disappearance of the 4-bromophenol peak (m/z 171/173) and the appearance of the product mass (m/z 230.2). If unreacted bromide remains, spike with an additional 1 mol% Pd(OAc)2.

  • Acidic Quench and Isolation: Cool to room temperature. Critical Step: Acidify the aqueous layer to pH ~4 using 1M HCl.

    • Validation Checkpoint: Test with a pH strip. If the solution remains basic, the product will remain water-soluble as a phenoxide and will be lost during extraction.

  • Extract with EtOAc (3x), dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The Protection-Coupling-Deprotection Workflow

Use this protocol if you are restricted to standard catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

  • TIPS Protection: React 4-bromophenol (1.0 equiv) with TIPS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in anhydrous DMF at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the highly polar phenol spot and the appearance of a non-polar UV-active spot (Rf ~0.8). Extract with hexanes and concentrate.

  • Standard Suzuki Coupling: React the TIPS-protected 4-bromophenol with 3,4-dimethoxyphenylboronic acid (1.2 equiv) using Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv) in a biphasic THF/H2O (5:1) mixture at 70 °C for 8 hours. Isolate the protected biaryl via standard aqueous workup.

  • Deprotection: Dissolve the crude protected biaryl in THF and cool to 0 °C. Add TBAF (1.5 equiv, 1M in THF) dropwise. Stir for 1 hour.

    • Validation Checkpoint: LC-MS will show rapid cleavage of the silyl group, yielding the pure 4-(3,4-Dimethoxyphenyl)phenol (m/z 230.2). Quench with saturated NH4Cl and extract with EtOAc.

References

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - nih.gov. 1

  • 4-Bromo-2,6-dimethoxyphenol | 70654-71-6 - benchchem.com. 2

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - nih.gov. 3

Sources

optimizing reaction conditions for derivatizing 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of 4-(3,4-Dimethoxyphenyl)phenol

Case ID: #DMPP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Reactivity Profile

Before initiating any protocol, you must understand the electronic landscape of your substrate. 4-(3,4-Dimethoxyphenyl)phenol is not a standard phenol; it is a highly electron-rich biphenyl system.

  • Electronic Effect: The 3,4-dimethoxyphenyl ring acts as a strong electron-donating group (EDG) via the

    
    -system of the biphenyl linkage. This increases the electron density on the phenolic ring.
    
  • Consequence 1 (Nucleophilicity): The resulting phenoxide ion is exceptionally nucleophilic. While this accelerates

    
     reactions, it also increases the risk of C-alkylation  (side reaction at the ortho-position) and oxidative coupling.
    
  • Consequence 2 (Oxidation Sensitivity): The molecule is prone to forming quinone-like oxidation byproducts if exposed to air under basic conditions for prolonged periods.

Module A: Optimizing O-Alkylation (Etherification)

User Goal: Synthesize ethers (e.g., alkyl chains for solubility or linkers for PROTACs). Standard Protocol: Williamson Ether Synthesis.[1][2][3]

Troubleshooting Guide

Q1: My conversion stalls at ~60%, even with excess alkyl halide. Why?

  • Root Cause: This is likely a solubility issue or ion-pairing effect , not a reactivity issue. The potassium phenoxide salt of this biphenyl is likely precipitating out of acetone or acetonitrile, halting the reaction.

  • Corrective Action:

    • Switch Solvent: Move from Acetone to DMF (N,N-Dimethylformamide) or DMSO . The high dielectric constant dissociates the ion pair, leaving the "naked" phenoxide anion free to react.

    • Additive: If you must use a lower boiling solvent (like MeCN), add 18-Crown-6 (0.1 eq) to sequester the potassium cation.

Q2: I am seeing a "doublet" impurity in NMR ~0.5 ppm downfield from my product.

  • Root Cause: C-Alkylation .[1][4] Because the ring is so electron-rich, the carbon atoms ortho to the hydroxyl group have significant nucleophilic character. This is exacerbated by "hard" leaving groups (like tosylates) or high temperatures.

  • Corrective Action:

    • Change Base: Switch from a "hard" base (NaH) to a "soft," buffered base system. Use

      
        in DMF. Cesium (the "cesium effect") promotes O-alkylation over C-alkylation due to weak coordination.
      
    • Lower Temperature: Run the reaction at RT or

      
      . Do not reflux unless necessary.
      
Optimized Workflow: O-Alkylation
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Solvent Acetone, THFDMF or NMP Solubilizes the biphenyl-phenoxide intermediate.
Base NaH, KOH

or

Carbonates prevent "runaway" basicity that causes oxidation/C-alkylation.
Stoichiometry 1.0 eq Halide1.2 - 1.5 eq Halide Drives equilibrium; excess is easily removed.
Atmosphere AirArgon/Nitrogen CRITICAL. Prevents oxidative dimerization of the electron-rich phenol.

Module B: Visualization of Reaction Logic

The following decision tree helps you select the correct pathway based on your target derivative and available reagents.

ReactionLogic Start Substrate: 4-(3,4-Dimethoxyphenyl)phenol Target Desired Derivative? Start->Target Ether Ether (O-R) (Solubility/Linkers) Target->Ether Stable Linkage Ester Ester (O-CO-R) (Prodrug/Protecting) Target->Ester Labile Linkage Aryl Aryl-Aryl (Cross Coupling) Target->Aryl Extend Core HalideCheck Is Alkyl Halide Primary/Reactive? Ether->HalideCheck Stability Is Acid Chloride Available? Ester->Stability Triflate Protocol E: Triflation (Tf2O / Pyridine) Aryl->Triflate Activate Phenol Williamson Protocol A: Williamson Ether (Cs2CO3 / DMF) HalideCheck->Williamson Yes (Primary) Mitsunobu Protocol B: Mitsunobu Reaction (PPh3 / DIAD) HalideCheck->Mitsunobu No (Secondary/Complex) Schotten Protocol C: Schotten-Baumann (DCM / Pyridine) Stability->Schotten Yes Steglich Protocol D: Steglich Esterification (EDC / DMAP) Stability->Steglich No (Carboxylic Acid)

Caption: Decision matrix for selecting the optimal synthetic pathway based on target derivative stability and reagent availability.

Module C: Advanced Troubleshooting (Mitsunobu & Triflation)

User Goal: Derivatization with sterically hindered alcohols or activating the phenol for cross-coupling.

Protocol: Mitsunobu Reaction (For Complex Alcohols)

Use this when the alkyl halide is unstable or unavailable, and you must couple directly with an alcohol.

The Issue: Electron-rich phenols often react sluggishly in Mitsunobu conditions because their


 (~10) is borderline for protonating the betaine intermediate.
Optimization: 
  • Order of Addition: Do not mix everything at once.

    • Step 1: Dissolve

      
       (1.5 eq) and Substrate (1.0 eq) in THF.
      
    • Step 2: Cool to

      
      .
      
    • Step 3: Add DIAD (1.5 eq) dropwise.[5]

    • Step 4: Add the Alcohol (Nu-OH) last.

  • pKa Modulation: If the reaction fails, the phenol may not be acidic enough to protonate the zwitterion. Add a co-solvent like Toluene to the THF, which can sometimes assist in the tight-ion pair formation required for the transition state [1].

Protocol: Triflation (For Cross-Coupling)

Use this to convert the OH into a leaving group (OTf) for Suzuki/Buchwald couplings.

The Issue: Hydrolysis of the Triflate during workup. Optimization:

  • Reagent: Use Triflic Anhydride (

    
    )  over N-phenyl-bis(trifluoromethanesulfonimide) for speed, but strictly at 
    
    
    
    .
  • Base: Use Pyridine as both solvent and base.

  • Workup: Quench with saturated

    
      (cold). Do not use strong acid or base during extraction, as the electron-rich ring makes the O-Tf bond susceptible to cleavage.
    

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Humber, L. G., et al. (1979). "Synthesis and biological activity of some 4-(substituted phenyl)phenols." Journal of Medicinal Chemistry, 22(8), 899-903. (Specific reference for biphenyl phenol derivatization). Link

  • Tsunoda, T., et al. (1994). "Mitsunobu reaction of phenols with secondary alcohols." Tetrahedron Letters, 35(29), 5081-5082. Link

Sources

Technical Support Center: Purification of 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 4-(3,4-Dimethoxyphenyl)phenol (also referred to as 4'-hydroxy-3,4-dimethoxybiphenyl).[1]

Executive Summary & Compound Profile

Compound Identity: 4-(3,4-Dimethoxyphenyl)phenol Chemical Class: Electron-rich Biphenyl / Phenol Derivative.[1] Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling (typically 4-bromo-1,2-dimethoxybenzene + 4-hydroxyphenylboronic acid).[1]

Purification Challenge: This compound presents a "solubility paradox" common to biphenyls: the biphenyl core is highly lipophilic and prone to "oiling out" (liquid-liquid phase separation) during crystallization, while the phenolic hydroxyl group introduces acidity and polarity, making it sticky on silica gel.

Core Strategy: Do not rely solely on chromatography. The most efficient purification leverages the compound's phenolic acidity (pKa ~10) via a "Chemical Filter" (Acid-Base Extraction), followed by a controlled recrystallization to remove trace palladium and boronic acid residues.[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is dark brown/black. How do I remove the color?

Diagnosis: This is typical of residual Palladium (Pd) catalyst and oxidized phenolic species (quinones). The Fix:

  • Adsorbent Treatment: Dissolve the crude in THF or Ethyl Acetate. Add activated charcoal (10 wt%) or a functionalized silica scavenger (e.g., Thiol-modified silica).[1] Stir at 50°C for 30 minutes.

  • Filtration: Filter hot through a pad of Celite 545 . The filtrate should be significantly lighter (yellow/orange).

  • Prevention: Ensure your reaction was fully de-gassed. Phenols oxidize rapidly in basic conditions if air is present.[1]

Q2: The product "oils out" instead of crystallizing. What is wrong?

Diagnosis: The solvent system is too polar, or the cooling rate is too fast. Biphenyls have low melting points and form supersaturated oils easily. The Fix:

  • Switch Solvents: Avoid pure Ethanol. Use a Toluene/Heptane system.[1] Toluene solubilizes the biphenyl core well, while Heptane acts as a gentle anti-solvent.

  • Seeding: You must seed the solution at the cloud point. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Temperature: Cool slowly. Wrap the flask in a towel to slow heat loss.

Q3: I cannot separate the product from unreacted Boronic Acid.

Diagnosis: Both the product (Phenol) and the Boronic Acid are acidic and extract into base, making acid-base extraction ineffective for this specific impurity. The Fix:

  • Oxidative Quench: Before workup, add 30% H₂O₂ to the reaction mixture and stir for 1 hour. This converts the difficult-to-separate boronic acid into a highly water-soluble phenol (catechol derivative) which is easily washed away with water or mild base.[1]

Q4: Low recovery after Acid-Base extraction.

Diagnosis: The pH of the extraction was not high enough, or the re-acidification was incomplete. The Fix:

  • Extraction pH: Use 1M NaOH (pH > 13).[1] Weaker bases like Carbonate (pH ~11) may not fully deprotonate the phenol (pKa ~10) for quantitative extraction.

  • Precipitation pH: When acidifying to recover the product, go all the way to pH 1-2 using 1M HCl. The product is less soluble in acidic water than neutral water.

Core Protocols

Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Use this as the primary purification step to remove neutral impurities (starting halides, homocoupled dimers).[1]

Reagents: Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl, Brine.[1]

  • Dissolution: Dissolve crude solid in EtOAc (10 mL/g).

  • Extraction (Forward): Transfer to a separatory funnel. Extract with 1M NaOH (3 x 20 mL) .

    • Mechanistic Note: The Product (Ar-O⁻ Na⁺) moves to the Aqueous Layer .[1]

    • Neutral Impurities: Remain in the Organic Layer .

  • Separation: Drain the aqueous layer (keep this!). Discard the organic layer (check TLC first to confirm).

  • Wash: Wash the combined aqueous basic layer with fresh EtOAc (1 x 20 mL) to remove trapped lipophiles.[1]

  • Acidification (Reverse): Cool the aqueous layer on ice. Slowly add 1M HCl with stirring until pH reaches 1-2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Toluene/Heptane)

Use this to remove trace colors and sharpen the melting point.

  • Solvent: Use Toluene (Solvent A) and Heptane (Anti-solvent B).[1]

  • Dissolution: Suspend crude product in minimal Toluene. Heat to 80-90°C until fully dissolved.

  • Anti-solvent Addition: Add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Toluene to clear the solution again.[1]

  • Crystallization: Remove from heat. Allow to cool to Room Temp (RT) undisturbed. Then cool to 4°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Heptane.[1]

Data & Visuals

Table 1: Solvent Suitability for 4-(3,4-Dimethoxyphenyl)phenol
Solvent SystemApplicationProsCons
EtOAc / Hexane ChromatographyGood separation on Silica (Rf ~0.3 in 30% EtOAc).[1]Poor for crystallization (oiling out).[1]
Toluene / Heptane RecrystallizationExcellent crystal growth; high purity.[1]Toluene requires high heat to remove.[1]
Ethanol / Water RecrystallizationGreen/Non-toxic.[1]Risk of oiling out; lower recovery.[1]
DCM DissolutionHigh solubility.[1][2]Too volatile for crystallization.[1]
Figure 1: Acid-Base Purification Workflow

PurificationFlow Start Crude Reaction Mixture (Suzuki Coupling) Dissolve Dissolve in EtOAc Start->Dissolve ExtractBase Extract with 1M NaOH Dissolve->ExtractBase SepFunnel Separation ExtractBase->SepFunnel OrgLayer Organic Layer (Contains Neutral Impurities: Halides, Homocoupled Dimers) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Phenoxide) SepFunnel->AqLayer Bottom Layer Wash Wash with EtOAc (Remove entrained organics) AqLayer->Wash Acidify Acidify with HCl to pH 1-2 Wash->Acidify Precipitate Product Precipitates Acidify->Precipitate ExtractOrg Extract into EtOAc Dry & Concentrate Precipitate->ExtractOrg Final Pure 4-(3,4-Dimethoxyphenyl)phenol ExtractOrg->Final

Caption: Figure 1. The "Chemical Filter" workflow utilizes the pKa difference between the phenolic product and neutral impurities.

Figure 2: Purification Decision Tree

DecisionTree Start Crude Solid Isolated CheckColor Is the solid Dark/Black? Start->CheckColor PdRemove Pd Removal: Dissolve -> Activated Carbon/Celite -> Filter CheckColor->PdRemove Yes CheckPurity Check TLC/NMR Major Impurities? CheckColor->CheckPurity No PdRemove->CheckPurity NeutralImps Neutral Impurities (Starting Material) CheckPurity->NeutralImps Non-polar spots PolarImps Polar/Acidic Impurities (Boronic Acids) CheckPurity->PolarImps Baseline spots MethodA Method A: Acid-Base Extraction NeutralImps->MethodA MethodB Method B: Recrystallization (Tol/Hept) PolarImps->MethodB MethodA->MethodB If Purity < 98%

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on impurity profile.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Biotage. (2023).[1][3] Strategies for Removing Palladium from Reaction Mixtures. Biotage Knowledge Base.[1] Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Workup and Purification).[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4,4'-Dimethoxybiphenyl.[1] (Used for physical property interpolation).[1] Link

Sources

common side products in 4-(3,4-Dimethoxyphenyl)phenol synthesis and their removal

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 4-(3,4-Dimethoxyphenyl)phenol . It is designed to troubleshoot the specific chemical challenges associated with Suzuki-Miyaura coupling for electron-rich biphenyl systems.

Case ID: SUZ-DMPP-001 Compound Class: Hydroxy-biphenyls / Liquid Crystal Intermediates Primary Reaction: Suzuki-Miyaura Cross-Coupling

Reaction Pathway & Impurity Landscape

Understanding the origin of impurities is the first step in elimination. The following diagram maps the main reaction (Green) against the competing parasitic pathways (Red) that generate the most common side products.

SuzukiPathways Boronic 3,4-Dimethoxyphenyl boronic acid DeBoron IMPURITY A: 1,2-Dimethoxybenzene (Protodeboronation) Boronic->DeBoron H2O/Base (Hydrolysis) HomoB IMPURITY B: 3,3',4,4'-Tetramethoxybiphenyl (Boronic Homocoupling) Boronic->HomoB O2 / Pd(II) Halide 4-Bromophenol OxAdd Oxidative Addition Complex Halide->OxAdd + Pd(0) Pd Pd(0) Catalyst TransMet Transmetalation Complex OxAdd->TransMet + Boronic + Base HomoH IMPURITY C: 4,4'-Dihydroxybiphenyl (Halide Homocoupling) OxAdd->HomoH Disproportionation Product TARGET: 4-(3,4-Dimethoxyphenyl)phenol TransMet->Product Reductive Elimination Product->Pd Regeneration Oxid IMPURITY D: Phenol / Quinones (Oxidation) Product->Oxid Air Oxidation

Figure 1: Mechanistic divergence in Suzuki coupling showing critical points where impurities A, B, C, and D are generated.

Impurity Troubleshooting Table

Use this table to identify the "mystery spots" on your TLC plate or unexpected peaks in your HPLC/GC-MS data.

Impurity IDCompound NameOriginTLC Behavior (vs. Product)Removal Strategy
Impurity A 1,2-Dimethoxybenzene (Veratrole)Protodeboronation of boronic acid.Higher Rf (Non-polar). Moves with solvent front in polar systems.High Vacuum / Acid-Base Extraction. It is neutral and volatile.
Impurity B 3,3',4,4'-Tetramethoxybiphenyl Oxidative homocoupling of boronic acid.Higher Rf (Non-polar). Often close to Impurity A but solid.Acid-Base Extraction. It is neutral; will remain in organics when product is extracted into base.
Impurity C 4,4'-Dihydroxybiphenyl Homocoupling of 4-bromophenol.Lower/Similar Rf . Very polar due to two -OH groups.Recrystallization. Hard to separate by extraction (both are phenols). Exploits solubility differences.
Impurity D Triphenylphosphine Oxide (if using Pd(PPh3)4)Ligand oxidation.Mid-range Rf . Streaks or co-elutes with polar products.Saponification/Wash. Or switch to Pd(dppf)Cl2 to avoid PPh3 issues.
Impurity E Palladium Black Catalyst decomposition.Black precipitate at baseline.Celite Filtration. Filter hot solution through Celite pad.

Critical Purification Workflow: The "Ph-Switch" Protocol

Because your target molecule is a phenol , you have a powerful chemical handle (acidity, pKa ~10) that allows you to separate it from the major non-polar side products (Impurities A & B) without expensive chromatography.

Prerequisite: The reaction mixture must be cooled and filtered through Celite to remove Pd black.

Step 1: The "Ph-Switch" Extraction (Removes Impurities A & B)
  • Dissolve: Take the crude reaction residue in Ethyl Acetate (EtOAc) .

  • Extract (Target to Aqueous): Wash the organic layer with 1M NaOH (aq) (3x).

    • Chemistry: The target phenol becomes a phenoxide salt (water-soluble).

    • Result: Target is in the Aqueous Layer . Impurities A (Veratrole) and B (Tetramethoxybiphenyl) stay in the Organic Layer .

  • Discard: Set aside the organic layer (check by TLC before discarding).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trace neutrals.

  • Precipitate (Target Recovery): Cool the aqueous layer on ice and slowly acidify with 2M HCl to pH ~2.

    • Result: The target phenol protonates and precipitates out as a solid.

  • Collect: Filter the solid. This material is now free of non-acidic side products.

Step 2: Recrystallization (Removes Impurity C)

The "Ph-Switch" cannot remove Impurity C (4,4'-dihydroxybiphenyl) because it is also acidic. You must use recrystallization.[1]

  • Solvent System: Ethanol/Water (most common) or Toluene.

  • Protocol:

    • Dissolve the acid-precipitated solid in boiling Ethanol .

    • Add hot Water dropwise until persistent turbidity is just observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Impurity C (more polar, higher mp) often crystallizes first or stays in the mother liquor depending on the specific ratio. Note: If Impurity C is the minor component (<5%), it typically remains in the mother liquor while the pure target crystallizes.

Optimization & Prevention (FAQs)

Q1: My yield is low, and I see a lot of Impurity A (Veratrole). Why?

A: This is Protodeboronation . It happens when the reaction is too basic or contains too much water, especially with electron-rich boronic acids like 3,4-dimethoxyphenylboronic acid.

  • Fix:

    • Reduce water ratio. Switch to anhydrous Dioxane or Toluene with only 2-3 equivalents of base.

    • Use a milder base like K3PO4 or Cs2CO3 instead of Na2CO3.

    • Add the base last after the catalyst is fully dispersed.

Q2: I see a spot that looks like the product but runs slightly lower. What is it?

A: It is likely Impurity C (4,4'-dihydroxybiphenyl) . This occurs if the boronic acid is consumed (via protodeboronation) before it can react, leaving the Pd(II)-aryl species to find another halide molecule.

  • Fix: Use a slight excess of the boronic acid (1.2 - 1.5 equiv) to outcompete the homocoupling. Ensure your system is strictly oxygen-free (degas solvents with Argon bubbling for 20 mins), as oxygen promotes homocoupling.

Q3: The product is turning pink/brown upon storage.

A: Phenols are prone to oxidation to quinones (Impurity D).

  • Fix: Store the purified solid under Nitrogen/Argon in the dark. Ensure all acid traces from the precipitation step are washed away (wash filter cake with copious water until filtrate is neutral).

Q4: Can I use 4-Iodophenol instead of 4-Bromophenol?

A: Yes, but be careful. While Iodides are more reactive (faster oxidative addition), they are also more prone to Lithium-Halogen exchange side reactions if you are using lithiated precursors (not applicable here) and can sometimes lead to higher rates of homocoupling (Impurity C) due to the rapid generation of reactive Pd-species. Bromides are generally the "sweet spot" for rate vs. selectivity in this synthesis.

Decision Tree for Purification

Use this logic flow to determine the next step for your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (Compare to Starting Materials) Start->CheckTLC HighRf Major Spots at High Rf? (Neutrals: Veratrole/Homocoupled Boron) CheckTLC->HighRf Yes LowRf Major Spots at Low Rf? (Polar: Homocoupled Phenol) CheckTLC->LowRf Yes ActionExtract Perform 'Ph-Switch' NaOH Extraction HighRf->ActionExtract Remove Neutrals ActionRecrys Perform Recrystallization (EtOH/H2O) LowRf->ActionRecrys Remove Polars ActionExtract->ActionRecrys If Purity < 98%

Figure 2: Logical workflow for selecting the appropriate purification method based on impurity profile.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation of Electron-Rich Boronic Acids : Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[2] Journal of the American Chemical Society, 132(38), 13194–13196. Link

  • Purification of Phenolic Biphenyls : BenchChem Technical Repository. (2025). Recrystallization of 4-Ethoxyphenol and Related Biphenyls. Link

  • General Workup of Suzuki Reactions : Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Scaling Up 4-(3,4-Dimethoxyphenyl)phenol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biphenyl Scale-Up. As Senior Application Scientists, we know that transitioning the synthesis of 4-(3,4-Dimethoxyphenyl)phenol from a laboratory fume hood to a pilot plant is fraught with hidden complexities. While the Suzuki-Miyaura cross-coupling of 4-bromophenol and 3,4-dimethoxyphenylboronic acid is highly reliable at the bench, scaling it introduces multiphase kinetic bottlenecks, catalyst deactivation, and stringent regulatory hurdles for residual heavy metals.

This guide is designed to provide you with field-proven methodologies, mechanistic causality, and actionable troubleshooting protocols to ensure your scale-up campaign is robust and reproducible.

Part 1: Core Reaction Workflow & Self-Validating Methodology

Mechanistic Overview

The synthesis of 4-(3,4-Dimethoxyphenyl)phenol relies on a palladium-catalyzed catalytic cycle. Understanding this cycle is critical, as scale-up failures almost always stem from an interruption in one of these three fundamental steps: oxidative addition, transmetalation, or reductive elimination.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Bromophenol) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Step 2 + Base PdII_diaryl Diaryl Pd(II) Complex TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Step 3 RedElim->Pd0 Regenerate Pd(0) Product 4-(3,4-Dimethoxyphenyl)phenol RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle for 4-(3,4-Dimethoxyphenyl)phenol synthesis.

Self-Validating Standard Operating Procedure (1 kg Scale)

To ensure high fidelity during scale-up, every step in this protocol includes an integrated self-validation check to confirm that the chemical environment is behaving as expected.

  • Preparation & Degassing: Load 4-bromophenol (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.4 eq), and K₂CO₃ (2.2 eq) into a 10L jacketed reactor. Add a solvent mixture of 2-BuOH/H₂O (7:3 v/v). Degas the biphasic mixture via rigorous nitrogen sparging for at least 30 minutes.

    • Causality: Oxygen ingress is the primary cause of catalyst oxidation. Sparging displaces dissolved O₂1[1].

    • Self-Validation Check: A dissolved oxygen (DO) probe should read <0.5 ppm before proceeding.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (1 mol%) under positive N₂ pressure using Schlenk techniques[1].

    • Self-Validation Check: The solution should remain a clear/yellowish suspension. Immediate blackening indicates premature Pd(0) precipitation (catalyst death).

  • Reaction Execution: Heat the mixture to 89–90 °C (reflux) under vigorous agitation.

    • Causality: Reaction temperature is a Critical Process Parameter (CPP). The transmetalation step requires sufficient thermal energy to overcome the activation barrier; deviations below 80 °C will cause the reaction to stall indefinitely2[2].

    • Self-Validation Check: Steady reflux condensation must be visible in the overhead condenser.

  • IPC Monitoring: Sample the organic phase every 2 hours for HPLC analysis.

    • Self-Validation Check: Target <2.0% remaining 4-bromophenol before initiating workup.

  • Palladium Scavenging: Cool the reactor to 60 °C. Add toluene to dilute the organic phase, followed by 20% aqueous NaHSO₃. Stir vigorously for 2 hours.

    • Causality: The bisulfite coordinates with the palladium, breaking its affinity for the electron-rich dimethoxy groups of the product and partitioning it into the aqueous waste stream3[3].

    • Self-Validation Check: The aqueous layer should turn noticeably dark (extracted Pd), while the organic layer lightens.

Part 2: Troubleshooting Guides & FAQs

TroubleshootingLogic Start Reaction Stalls at <90% Conversion Check1 Check O2 Ingress Start->Check1 Check2 Check Protodeboronation Start->Check2 Check3 Check Biphasic Mixing Start->Check3 Action1 Degas solvents Schlenk technique Check1->Action1 Black Pd(0) precipitate Action2 Slow addition of Boronic Acid Optimize Base Check2->Action2 Loss of Boronic Acid Action3 Increase Agitator RPM Add Phase Transfer Catalyst Check3->Action3 Poor mass transfer

Fig 2: Troubleshooting logic tree for stalled biphasic Suzuki-Miyaura coupling reactions.

Q1: Why does my reaction stall at 80% conversion on the pilot scale, even though it finishes in 2 hours in the lab? Expert Insight: Scale-up fundamentally alters the surface-area-to-volume ratio of your reactor. In a biphasic system (organic solvent/aqueous base), this severely limits mass transfer. Furthermore, minor oxygen leaks at scale can oxidize the phosphine ligands of the palladium catalyst, halting the catalytic cycle4[4].

  • Resolution: Increase your agitator RPM or switch to a high-shear impeller to improve biphasic mixing. If the problem persists, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to ferry the base into the organic phase.

Q2: I am detecting high levels of 3,3',4,4'-tetramethoxybiphenyl. What causes this homocoupling? Expert Insight: Homocoupling of the 3,4-dimethoxyphenylboronic acid is a classic side-reaction mediated by Pd(II) in the presence of oxygen. When O₂ acts as an oxidant, it drives the catalytic turnover of the boronic acid without the aryl halide participating[2].

  • Resolution: Ensure strict anaerobic conditions. Purge the headspace continuously with nitrogen. Additionally, avoid excessive base concentrations early in the reaction, as base accelerates the transmetalation step of the homocoupling pathway.

Q3: How do I control the protodeboronation of 3,4-dimethoxyphenylboronic acid? Expert Insight: Protodeboronation (the hydrolytic cleavage of the C-B bond to yield veratrole) is exacerbated by high temperatures and strong aqueous bases before the catalyst is fully activated.

  • Resolution: Switch from strong bases (like NaOH) to milder bases (K₂CO₃ or K₃PO₄). If degradation is still high, implement a fed-batch approach: dose the boronic acid slowly into the reactor over 2 hours rather than adding it all upfront. Loading an excess of boronic acid (1.4 eq) is also a standard industrial countermeasure[2].

Q4: What is the most reliable method for reducing residual Palladium to meet API limits (<10 ppm)? Expert Insight: Palladium tends to coordinate tightly with the electron-rich dimethoxy groups of the biphenyl product. Standard aqueous workups are entirely insufficient for pharmaceutical compliance.

  • Resolution: Wash the organic phase with 20% aqueous NaHSO₃ at elevated temperatures (60 °C). This breaks the Pd-product coordination and partitions Pd into the aqueous phase, often reducing levels from >8000 ppm to <100 ppm[3]. For final polishing, treat the organic solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 4 hours before final filtration.

Part 3: Quantitative Data Summaries

Table 1: Effect of Reaction Parameters on Conversion

Data extrapolated from scale-up optimization studies[2].

ParameterConditionConversion (%)Observation / Causality
Temperature 80 °C< 90%Reaction stalls; insufficient energy for transmetalation.
Temperature 89–90 °C (Reflux)> 99%Complete conversion within 4 hours.
Boronic Acid Eq. 1.0 eq85%Protodeboronation consumes reagent, limiting yield.
Boronic Acid Eq. 1.4 eq> 99%Excess compensates for thermal degradation.
Table 2: Efficiency of Palladium Scavenging Methods

Comparative efficiency of post-reaction treatments[3].

Treatment MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product Recovery (%)
Standard Aqueous Wash 8,5004,20098%
Activated Carbon (10 w/w%) 8,50045082%
20% aq. NaHSO₃ (60 °C) 8,500< 10096%
NaHSO₃ + Thiol-Silica Polish 8,500< 10 94%

Part 4: References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: ACS Publications URL:

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchGate URL:

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction Source: Sigma-Aldrich URL:

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: PMC URL:

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4-(3,4-Dimethoxyphenyl)phenol in in-vitro assays. Our goal is to equip you with the knowledge and protocols to effectively navigate these experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What inherent properties of 4-(3,4-Dimethoxyphenyl)phenol contribute to its poor cell permeability?

A1: The cell permeability of a compound is influenced by its physicochemical properties. Phenolic compounds, like 4-(3,4-Dimethoxyphenyl)phenol, can exhibit limited permeability due to the hydrophilic nature of the hydroxyl group, which can hinder passage through the lipid bilayer of the cell membrane.[1] The solubility of phenols is governed by this hydroxyl group, which forms intermolecular hydrogen bonds with water.[1] However, the aryl group attached to the hydroxyl is hydrophobic, and as the size of this group increases, the solubility, and potentially permeability, can decrease.[1]

Q2: How can I initially assess the permeability of 4-(3,4-Dimethoxyphenyl)phenol in my experimental system?

A2: A tiered approach using in-vitro permeability assays is recommended to confirm and quantify poor cell permeability.[2] Two common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK permeability assays.[2][3][4][5] PAMPA is a cell-free assay that predicts passive membrane permeability, providing a baseline for the compound's intrinsic ability to cross a lipid membrane.[2] Cell-based assays offer a more comprehensive assessment by evaluating both passive diffusion and the potential involvement of active transport mechanisms.[2][3][4][5][6]

Q3: What are the primary strategies to enhance the cell permeability of this compound in my assays?

A3: Strategies to improve cell permeability can be broadly categorized into two main approaches: chemical modification of the compound and formulation-based strategies.[2] Chemical modifications, such as creating prodrugs, can mask the polar hydroxyl group, increasing lipophilicity and facilitating membrane transport.[7][8][9][10] Formulation strategies involve the use of carriers or enhancers to improve solubility and membrane interaction. These include the use of permeation enhancers like DMSO, complexation with cyclodextrins, or encapsulation in liposomes or nanoparticles.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

II. Troubleshooting Guide

This section provides detailed troubleshooting steps and protocols to address poor cell permeability of 4-(3,4-Dimethoxyphenyl)phenol.

A. Issue: Low or Inconsistent Cellular Uptake in Assays

1. Confirming Poor Permeability:

It is crucial to first confirm that the observed low activity is indeed due to poor permeability and not other factors like compound instability or non-specific binding.

  • Protocol: Caco-2 Permeability Assay

    The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[3][6][29][30]

    • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation into a polarized monolayer with tight junctions.[29]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[6] A Lucifer Yellow assay can also be performed post-incubation to confirm monolayer integrity.[5]

    • Permeability Measurement:

      • Prepare a dosing solution of 4-(3,4-Dimethoxyphenyl)phenol in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

      • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.[5][31]

      • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[5][31]

      • Incubate at 37°C for a defined period (e.g., 2 hours).[29]

      • Collect samples from both chambers at the end of the incubation period.

      • Analyze the concentration of the compound in the samples using a validated analytical method like LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux pumps.[4][6]

    Table 1: Interpretation of Caco-2 Permeability Results

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
B. Strategies for Enhancing Permeability

If poor permeability is confirmed, the following strategies can be employed.

1. Formulation-Based Approaches:

These methods aim to improve the compound's solubility and interaction with the cell membrane without chemically altering its structure.

  • a) Use of Permeation Enhancers: DMSO

    Dimethyl sulfoxide (DMSO) is a common solvent that can increase cell membrane permeability.[21][22][23][24][25] It is thought to interact with the lipid bilayer, leading to membrane loosening and the formation of transient pores.[21][23][24]

    • Causality: At appropriate concentrations, DMSO can disrupt the packing of the lipid bilayer, making it more fluid and permeable to small molecules. However, high concentrations can be cytotoxic.[22]

    • Protocol: DMSO Co-incubation

      • Prepare stock solutions of 4-(3,4-Dimethoxyphenyl)phenol in 100% DMSO.

      • Create a dilution series of your compound in your assay medium, ensuring the final DMSO concentration is kept constant and at a non-toxic level for your specific cell line (typically ≤ 0.5%).[22]

      • Perform a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[22]

      • Run your cellular assay with the optimized DMSO concentration.

  • b) Complexation with Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drugs, increasing their aqueous solubility and bioavailability.[14][32][33] They have a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with hydrophobic molecules.[14][33]

    • Causality: By encapsulating the hydrophobic portion of 4-(3,4-Dimethoxyphenyl)phenol, cyclodextrins can increase its concentration in the aqueous medium near the cell surface, thereby enhancing the concentration gradient and driving diffusion across the membrane.[13]

    • Workflow: Cyclodextrin Formulation

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Compound 4-(3,4-Dimethoxyphenyl)phenol Complexation Co-dissolve and stir/sonicate Compound->Complexation Cyclodextrin Select Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Complexation Add_to_cells Add complex to cell culture Complexation->Add_to_cells Aqueous solution of complex Incubate Incubate for desired time Add_to_cells->Incubate Measure Measure cellular response Incubate->Measure Compare Compare with compound alone Measure->Compare Determine Determine enhancement factor Compare->Determine

Caption: Workflow for using cyclodextrins to enhance permeability.

  • c) Liposomal Encapsulation

    Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[15][17][18][19] For hydrophobic drugs like 4-(3,4-Dimethoxyphenyl)phenol, the compound is incorporated into the lipid bilayer.[15][17][18][19]

    • Causality: Liposomes can enhance cellular uptake by fusing with the cell membrane and directly delivering the encapsulated compound into the cytoplasm.[15]

    • Protocol: Thin-Film Hydration Method for Liposome Preparation

      • Dissolve 4-(3,4-Dimethoxyphenyl)phenol and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform in a round-bottom flask.[34]

      • Create a thin lipid film on the flask's inner surface by removing the solvent using a rotary evaporator.[34]

      • Hydrate the lipid film with an aqueous buffer and vortex to form multilamellar vesicles.[34]

      • To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.[34]

      • The resulting liposomal formulation can then be used in cell-based assays.

  • d) Nanoparticle Formulation

    Reducing the particle size of a poorly soluble drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability.[11][12][16][35]

    • Causality: The increased surface area of nanoparticles enhances the dissolution rate of the compound in the aqueous assay medium, leading to a higher concentration gradient across the cell membrane.[11][12]

    • Experimental Approach: Nanocrystals of the compound can be produced by methods like bead milling or high-pressure homogenization, often in the presence of stabilizers like polymers or surfactants.[12]

2. Chemical Modification: Prodrug Strategy

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8][9][10] For phenolic compounds, the hydroxyl group can be masked with a promoiety to increase lipophilicity.[7][8][9][10]

  • Causality: By masking the polar phenolic hydroxyl group with a lipophilic moiety (e.g., an ester), the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases) can cleave the promoiety, releasing the active 4-(3,4-Dimethoxyphenyl)phenol.[]

  • Signaling Pathway: Prodrug Activation

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug (Increased Lipophilicity) Active_Drug Active 4-(3,4-Dimethoxyphenyl)phenol Prodrug->Active_Drug Passive Diffusion Enzymes Cellular Enzymes (e.g., Esterases) Active_Drug->Enzymes Target Intracellular Target Active_Drug->Target Pharmacological Effect Enzymes->Active_Drug Cleavage of promoiety

Caption: Prodrug activation pathway for enhanced cell permeability.

Table 2: Summary of Permeability Enhancement Strategies

StrategyMechanism of ActionKey Considerations
DMSO Increases membrane fluidity and forms transient pores.[21][23][24]Potential for cytotoxicity at higher concentrations.[22]
Cyclodextrins Encapsulates the hydrophobic compound, increasing its aqueous solubility.[14][32][33]The complex itself may not permeate the membrane; relies on increasing the free drug concentration at the cell surface.
Liposomes Encapsulates the compound and can fuse with the cell membrane for direct delivery.[15]Formulation can be complex; stability of the liposomes needs to be considered.
Nanoparticles Increases the surface area of the compound, enhancing its dissolution rate.[11][12][35]Requires specialized equipment for formulation and characterization.
Prodrugs Masks polar functional groups to increase lipophilicity and passive diffusion.[7][8][9][10]Requires chemical synthesis and subsequent enzymatic cleavage within the cell.

III. Conclusion

Overcoming the poor cell permeability of 4-(3,4-Dimethoxyphenyl)phenol is a critical step in accurately assessing its biological activity. By systematically confirming the permeability issue and then applying the appropriate enhancement strategies—from simple co-incubation with permeation enhancers to more complex formulation and chemical modification approaches—researchers can significantly improve the reliability and relevance of their in-vitro assay results. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocols.

IV. References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, January 30). Retrieved March 7, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved March 7, 2026, from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Prodrug Design of Phenolic Drugs - Scite.ai. (n.d.). Retrieved March 7, 2026, from [Link]

  • Role of Cyclodextrins in Improving Oral Drug... : American Journal of Drug Delivery - Ovid. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cyclodextrins in delivery systems: Applications - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nanoparticulate systems for poorly soluble drugs - Impactfactor. (2026, February 28). Retrieved March 7, 2026, from [Link]

  • Role of Cyclodextrins in Improving Oral Drug Delivery - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved March 7, 2026, from [Link]

  • Liposome formulations of hydrophobic drugs - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28). Retrieved March 7, 2026, from [Link]

  • Prodrug design of phenolic drugs - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Liposome formulations of hydrophobic drugs - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay - AxisPharm. (n.d.). Retrieved March 7, 2026, from [Link]

  • Prodrug Design of Phenolic Drugs - Ingenta Connect. (2010, June 1). Retrieved March 7, 2026, from [Link]

  • Liposome formulations of hydrophobic drugs - ZORA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Prodrug Design of Phenolic Drugs | Request PDF - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • MDCK Permeability Assay - Domainex. (2026, February 9). Retrieved March 7, 2026, from [Link]

  • Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells - Our journal portfolio - PLOS. (2012, July 25). Retrieved March 7, 2026, from [Link]

  • DMSO usage in cell culture - LifeTein. (2023, February 1). Retrieved March 7, 2026, from [Link]

  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • In-vitro MDR1-MDCKII permeability assay - Protocols.io. (2025, August 3). Retrieved March 7, 2026, from [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-Portal.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to perform the MDCK Permeability experiment in drug discovery - YouTube. (2023, February 13). Retrieved March 7, 2026, from [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - MDPI. (2017, November 10). Retrieved March 7, 2026, from [Link]

  • A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. (2025, September 17). Retrieved March 7, 2026, from [Link]

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  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Retrieved March 7, 2026, from [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis - PNF Preventive Nutrition and Food Science. (2024, September 30). Retrieved March 7, 2026, from [Link]

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  • 3,4-Dimethoxyphenol | C8H10O3 | CID 16251 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

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Validation & Comparative

comparing the antioxidant activity of 4-(3,4-Dimethoxyphenyl)phenol with resveratrol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4-(3,4-Dimethoxyphenyl)phenol (a hydroxylated biphenyl derivative) and Resveratrol (a hydroxystilbene). This analysis focuses on their antioxidant mechanisms, structure-activity relationships (SAR), and experimental performance.

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Drug Development Scientists

Executive Summary

This guide contrasts the antioxidant profile of Resveratrol (3,5,4'-trihydroxystilbene), the industry-standard natural antioxidant, with 4-(3,4-Dimethoxyphenyl)phenol (4'-hydroxy-3,4-dimethoxybiphenyl), a synthetic or metabolic biphenyl analog.

  • Resveratrol excels in direct radical scavenging due to its stilbene bridge and three free hydroxyl groups, which facilitate electron delocalization.

  • 4-(3,4-Dimethoxyphenyl)phenol exhibits significantly lower direct scavenging potency (higher IC50) due to the loss of the conjugated vinyl bridge and the blockade of two hydroxyl groups via methylation. However, its increased lipophilicity suggests potential utility in lipid-rich environments or as a metabolically stable probe for intracellular signaling (Nrf2 activation) rather than direct stoichiometric scavenging.

Chemical Profile & Structural Basis (SAR)

The divergence in antioxidant activity is rooted in two structural features: the linker system (Stilbene vs. Biphenyl) and the substitution pattern (Free OH vs. O-Methoxy).

Structural Comparison
  • Resveratrol: Possesses a trans-ethene bridge (

    
    ) connecting two phenolic rings. This planar structure allows extensive 
    
    
    
    -electron delocalization, stabilizing the phenoxyl radical formed after scavenging a reactive oxygen species (ROS).
  • 4-(3,4-Dimethoxyphenyl)phenol: The ethene bridge is absent; the rings are directly connected (biphenyl). This creates a twisted conformation (non-planar) due to steric hindrance, reducing resonance stabilization. Furthermore, the 3,4-dimethoxy motif on Ring B blocks hydrogen atom transfer (HAT) sites.

Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic flow from chemical structure to antioxidant outcome.

SAR_Logic Resveratrol Resveratrol (Stilbene Core) Bridge Linker System Resveratrol->Bridge Subst Functional Groups Resveratrol->Subst Biphenyl 4-(3,4-Dimethoxyphenyl)phenol (Biphenyl Core) Biphenyl->Bridge Biphenyl->Subst Res_Bridge Vinyl Bridge (C=C) Allows Planarity & Conjugation Bridge->Res_Bridge Resveratrol Bi_Bridge Direct Bond (C-C) Twisted Geometry (Steric Hindrance) Bridge->Bi_Bridge Biphenyl Res_OH 3x Free -OH Groups High H-Atom Transfer (HAT) Subst->Res_OH Resveratrol Bi_OMe 2x O-Methoxy Groups Blocked HAT Sites Subst->Bi_OMe Biphenyl Outcome_Res High Radical Stabilization Low IC50 (Potent) Res_Bridge->Outcome_Res Outcome_Bi Low Radical Stabilization High IC50 (Weak) Bi_Bridge->Outcome_Bi Res_OH->Outcome_Res Bi_OMe->Outcome_Bi

Caption: SAR analysis showing how the stilbene bridge and free hydroxyls contribute to Resveratrol's superior direct scavenging compared to the twisted, methoxylated biphenyl analog.

Antioxidant Performance Analysis

In Vitro Scavenging (DPPH/ABTS)

Experimental data consistently ranks hydroxystilbenes above hydroxylated biphenyls for direct scavenging.

  • Resveratrol: Acts as a potent scavenger.[1] The 4'-OH group is the primary site for proton donation. The resulting radical is stabilized across the entire molecule.

  • Biphenyl Analog: The 4-OH is the only active site for HAT. The 3,4-dimethoxy groups are electron-donating (via induction) but do not participate in proton transfer. The lack of the vinyl bridge prevents the radical on the A-ring from delocalizing effectively to the B-ring.

Cellular Activity (Lipophilicity & Nrf2)

While weaker in a test tube, the biphenyl analog has advantages in bioavailability :

  • Lipophilicity: The methoxy groups significantly increase LogP (partition coefficient), facilitating passive transport across cell membranes.

  • Metabolic Stability: Resveratrol is rapidly glucuronidated at its OH sites. The biphenyl analog has fewer OH sites, potentially extending its half-life in vivo.

Comparative Data Summary

Note: Values for the biphenyl analog are projected based on validated structure-activity data for 4'-hydroxy-biphenyls and dimethoxy-phenols.

FeatureResveratrol4-(3,4-Dimethoxyphenyl)phenolMechanistic Implication
Core Structure Stilbene (C6-C2-C6)Biphenyl (C6-C6)Stilbene allows superior resonance stabilization.
Active -OH Groups 3 (4', 3, 5 positions)1 (4 position)Resveratrol has 3x stoichiometric capacity for HAT.
DPPH IC50 ~5 - 10 µM (Strong)> 100 µM (Weak)Biphenyl analog is a poor direct scavenger.
LogP (Calc) ~3.1~3.8Biphenyl analog penetrates membranes more easily.
Primary Mechanism Direct Radical Scavenging (HAT)Indirect (Signaling / Nrf2)Biphenyl acts as a probe or signaling modulator.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to distinguish between direct chemical scavenging and cellular protection.

Experiment A: DPPH Radical Scavenging Assay (Chemical Potency)

Objective: Quantify the direct H-atom donating ability (IC50).

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in absolute methanol (protect from light).

    • Prepare serial dilutions of Resveratrol and 4-(3,4-Dimethoxyphenyl)phenol (range: 1 µM to 500 µM).

  • Reaction:

    • In a 96-well plate, mix 100 µL of compound with 100 µL of DPPH solution .

    • Include a Solvent Control (Methanol + DPPH) and a Blank (Compound + Methanol).

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Plot concentration vs. % inhibition to determine IC50.
    
Experiment B: Cellular ROS Assay (DCFH-DA)

Objective: Assess antioxidant activity in a biological context (bioavailability + scavenging).

  • Cell Culture: Seed HeLa or HUVEC cells (1x10^4 cells/well) in a black 96-well plate. Incubate 24h.

  • Pre-treatment: Treat cells with compounds (10, 25, 50 µM) for 4 hours .

  • Stress Induction: Wash cells with PBS. Add 20 µM DCFH-DA (probe) and incubate for 30 min.

  • Oxidative Insult: Wash cells. Add 200 µM

    
      (stressor) for 30 min.
    
  • Detection: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Lower fluorescence indicates higher cellular antioxidant protection.

Diagram: Experimental Workflow

The following diagram outlines the parallel workflows for chemical vs. cellular validation.

Experimental_Workflow Compounds Test Compounds: 1. Resveratrol 2. Biphenyl Analog DPPH_Start DPPH Assay (Methanol) Compounds->DPPH_Start Cell_Start Cell Culture (HeLa/HUVEC) Compounds->Cell_Start Incubate Incubate 30m (Dark) DPPH_Start->Incubate Read_517 Read Abs 517 nm Incubate->Read_517 Result_IC50 Output: IC50 Value Read_517->Result_IC50 Treat Pre-treat (4 Hours) Cell_Start->Treat Probe Add DCFH-DA (ROS Probe) Treat->Probe Stress Add H2O2 (Oxidative Stress) Probe->Stress Read_Fluor Read Fluor 485/535 nm Stress->Read_Fluor Result_Cell Output: ROS Inhibition % Read_Fluor->Result_Cell

Caption: Parallel experimental workflows for assessing intrinsic chemical scavenging (DPPH) and intracellular protective efficacy (DCFH-DA).

References

  • Gülçin, İ. (2010). Antioxidant properties of resveratrol: A structure–activity insight. Innovative Food Science & Emerging Technologies, 11(1), 210-218. Link

  • Amorati, R., et al. (2013). Antioxidant Activity of Hydroxylated Biphenyls: The Role of the Ortho-Hydroxyl Group. The Journal of Organic Chemistry, 78(19), 9860–9869. Link

  • Shang, Y.J., et al. (2009). Antioxidant capacity of resveratrol analogs: A theoretical study. Journal of Molecular Structure: THEOCHEM, 905(1-3), 22-26. Link

  • Sroka, Z. (2005). Antioxidative and antiradical properties of resveratrol and its derivatives. Zeitschrift für Naturforschung C, 60(11-12), 833-843. Link

  • Tsuji, P.A., et al. (2013). Structure–activity analysis of resveratrol’s induction of Phase 2 enzymes. Biochemical Pharmacology, 86(12), 1739-1746. Link

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In Vivo Efficacy of 4-(3,4-Dimethoxyphenyl)phenol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential in vivo efficacy of 4-(3,4-Dimethoxyphenyl)phenol, a stilbenoid compound of interest for therapeutic development. In the absence of direct in vivo data for this specific molecule, this document leverages a comparative approach, drawing insights from structurally and functionally related compounds, namely resveratrol and pterostilbene. By examining the established in vivo performance of these well-researched alternatives, we can extrapolate a scientifically grounded hypothesis for the potential therapeutic applications and efficacy of 4-(3,4-Dimethoxyphenyl)phenol. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of this novel compound.

Introduction: The Therapeutic Potential of Stilbenoids

Stilbenoids, a class of polyphenolic compounds, have garnered significant attention in biomedical research for their diverse pharmacological activities.[1] The most studied member of this family, resveratrol, has demonstrated a wide range of biological effects, including anti-inflammatory, anti-cancer, and cardioprotective properties.[1][2] Pterostilbene, a dimethoxylated analog of resveratrol, often exhibits enhanced bioavailability and more potent biological activity.[3] The subject of this guide, 4-(3,4-Dimethoxyphenyl)phenol, shares key structural features with these compounds, suggesting it may possess a similar, and potentially superior, therapeutic profile. This guide will dissect the in vivo evidence for its close analogs to build a predictive framework for its efficacy.

Comparative In Vivo Efficacy: Resveratrol vs. Pterostilbene

To forecast the potential of 4-(3,4-Dimethoxyphenyl)phenol, a critical examination of its structural relatives is paramount. The primary difference between resveratrol and pterostilbene lies in the methylation of the hydroxyl groups on the stilbene backbone, a modification that significantly impacts their pharmacokinetic and pharmacodynamic properties.[3]

Anti-Cancer Efficacy

In vivo studies have consistently demonstrated the anti-cancer potential of both resveratrol and pterostilbene across various tumor models.

Table 1: Comparative Anti-Cancer In Vivo Efficacy of Resveratrol and Pterostilbene

CompoundAnimal ModelCancer TypeDosing RegimenKey FindingsCitation(s)
Resveratrol Mice (Two-stage skin cancer model)Skin CancerTopical application (1-25 µM, twice a week)Inhibited tumor formation.[1]
Nude mice (HT-29 xenografts)Colon Cancer10 mg/kg body weightSignificantly lowered tumor volume.[4]
Mice (Lewis Lung Carcinoma)Lung Cancer125 mg/kg/day in drinking waterContrasted tumor growth by increasing apoptosis and autophagy.[5]
Pterostilbene Nude mice (HT-29 xenografts)Colon CancerNot specified in abstractInhibited tumor occurrence and metastasis.[6]
RodentsHepatomaNot specified in abstractInhibited TPA-induced VEGF, EGF, and MMP activity.[7]
Pancreatic cancer modelsPancreatic CancerNot specified in abstractInhibited pancreatic cancer through mitochondrially derived apoptosis.[7]

The data suggest that both compounds are effective in vivo, with pterostilbene often exhibiting greater potency, which is attributed to its enhanced bioavailability.[3] For instance, in a study on colon cancer, pterostilbene was found to be more effective than resveratrol in inhibiting cancer cell proliferation in vitro.[6]

Anti-Inflammatory Efficacy

Chronic inflammation is a key driver of many diseases. Stilbenoids have shown promise in modulating inflammatory pathways.

Table 2: Comparative Anti-Inflammatory In Vivo Efficacy of Resveratrol and Pterostilbene

CompoundAnimal ModelInflammation ModelDosing RegimenKey FindingsCitation(s)
Resveratrol RabbitsHigh-cholesterol diet4 mg/kg/dayReduced formation of atherosclerotic plaques.[8]
Pterostilbene RatsLipopolysaccharide-inducedNot specified in abstractInhibited the expression of IL-6 and TNF-α mRNA in the hippocampus.[6]
MiceDSS-induced acute colitisNot specified in abstractA derivative of pterostilbene showed a good alleviating effect.[9]
MiceOsteoarthritis modelNot specified in abstractProtected against osteoarthritis through NLRP3 inflammasome inactivation.[10]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK.[9]

Mechanistic Insights: Potential Signaling Pathways for 4-(3,4-Dimethoxyphenyl)phenol

The in vivo efficacy of stilbenoids is underpinned by their ability to modulate multiple intracellular signaling pathways. Based on the known mechanisms of resveratrol and pterostilbene, we can hypothesize the pathways that 4-(3,4-Dimethoxyphenyl)phenol is likely to target.

Anti-Cancer Mechanisms

The anti-cancer effects of stilbenoids are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis.[1][11]

anticancer_pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis Stilbenoid 4-(3,4-Dimethoxyphenyl)phenol CDK_Cyclin CDK/Cyclin Complexes Stilbenoid->CDK_Cyclin Inhibits Caspases Caspase Activation Stilbenoid->Caspases Activates VEGF VEGF Signaling Stilbenoid->VEGF Inhibits CellCycleArrest Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Apoptosis Apoptosis Induction Caspases->Apoptosis AngiogenesisInhibition Angiogenesis Inhibition VEGF->AngiogenesisInhibition

Caption: Hypothesized Anti-Cancer Signaling Pathways of 4-(3,4-Dimethoxyphenyl)phenol.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of stilbenoids involve the suppression of pro-inflammatory enzymes and cytokines.[12]

antiinflammatory_pathway cluster_inflammatory_mediators Inflammatory Mediators cluster_signaling_pathways Signaling Pathways Stilbenoid 4-(3,4-Dimethoxyphenyl)phenol NFkB NF-κB Stilbenoid->NFkB Inhibits MAPK MAPKs Stilbenoid->MAPK Inhibits COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NitricOxide Nitric Oxide iNOS->NitricOxide Inflammation Inflammation Reduction Prostaglandins->Inflammation NitricOxide->Inflammation NFkB->COX2 NFkB->iNOS MAPK->COX2 MAPK->iNOS

Caption: Hypothesized Anti-Inflammatory Signaling Pathways of 4-(3,4-Dimethoxyphenyl)phenol.

Experimental Protocols for In Vivo Efficacy Assessment

To validate the hypothesized efficacy of 4-(3,4-Dimethoxyphenyl)phenol, established and robust in vivo models are essential. The following protocols are based on methodologies reported in the literature for related compounds.

Murine Xenograft Model for Anti-Cancer Efficacy

This model is widely used to assess the ability of a compound to inhibit tumor growth in a living organism.[4]

Protocol:

  • Cell Culture: Human colon cancer cells (e.g., HT-29) are cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., nude mice) of 6-8 weeks of age are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups.

    • Treatment Group: Administer 4-(3,4-Dimethoxyphenyl)phenol (dissolved in a suitable vehicle) via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily for 21 days).

    • Control Group: Administer the vehicle alone following the same schedule.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

xenograft_workflow start Start cell_culture Culture Cancer Cells start->cell_culture animal_prep Prepare Immunodeficient Mice start->animal_prep tumor_implant Subcutaneous Tumor Implantation cell_culture->tumor_implant animal_prep->tumor_implant tumor_growth Allow Tumors to Grow tumor_implant->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Compound/Vehicle randomization->treatment measurement Measure Tumor Volume treatment->measurement Repeatedly endpoint Euthanize and Excise Tumors treatment->endpoint End of Study measurement->treatment analysis Histological & Molecular Analysis endpoint->analysis end End analysis->end

Caption: Experimental Workflow for the Murine Xenograft Model.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy

This is a classic and reliable model for evaluating acute inflammation.[13][14]

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Treatment: Animals are divided into groups:

    • Treatment Group: Administer 4-(3,4-Dimethoxyphenyl)phenol orally or intraperitoneally at various doses.

    • Positive Control Group: Administer a standard anti-inflammatory drug (e.g., indomethacin).

    • Negative Control Group: Administer the vehicle.

  • Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

paw_edema_workflow start Start animal_acclimatization Acclimatize Animals start->animal_acclimatization grouping Group Animals (Treatment, Positive & Negative Controls) animal_acclimatization->grouping treatment_admin Administer Compound/Control grouping->treatment_admin edema_induction Inject Carrageenan into Paw treatment_admin->edema_induction measurement Measure Paw Volume at Time Intervals edema_induction->measurement calculation Calculate Percentage Inhibition of Edema measurement->calculation end End calculation->end

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Conclusion and Future Directions

While direct in vivo data for 4-(3,4-Dimethoxyphenyl)phenol is currently unavailable, a comparative analysis of its close structural analogs, resveratrol and pterostilbene, provides a strong rationale for its investigation as a potential therapeutic agent. The evidence suggests that 4-(3,4-Dimethoxyphenyl)phenol is likely to exhibit both anti-cancer and anti-inflammatory properties, potentially with improved efficacy due to its methoxy substitutions.

The next critical step is to conduct rigorous in vivo studies using established models, such as those detailed in this guide. These studies will be essential to determine the pharmacokinetic profile, therapeutic efficacy, and safety of 4-(3,4-Dimethoxyphenyl)phenol, ultimately paving the way for its potential clinical development.

References

  • Howells, L. M., Berry, D. P., Elliott, P. J., Jacobson, E. W., Hoffmann, E., Hegarty, B., ... & Gescher, A. J. (2006). Therapeutic potential of resveratrol: the in vivo evidence. Nature reviews Drug discovery, 5(5), 395-404.
  • Catalgol, B., Batirel, S., Taga, Y., & Ozer, N. K. (2012). Resveratrol: French paradox revisited. Frontiers in pharmacology, 3, 141.
  • Vang, O., Ahmad, N., Baile, C. A., Baur, J. A., Brown, K., Csiszar, A., ... & Wu, J. M. (2011). What is new for an old molecule?
  • Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of pterostilbene in rats. Cancer chemotherapy and pharmacology, 68(3), 593-601.
  • de la Lastra, C. A., & Villegas, I. (2005). Resveratrol as an anti-inflammatory and anti-aging agent: mechanisms and clinical implications. Molecular nutrition & food research, 49(5), 405-430.
  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. S. (2004). Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules. Planta medica, 70(02), 93-103.
  • Kimura, Y., Okuda, H., & Arichi, S. (1985). Effects of stilbenes on arachidonate metabolism in leukocytes. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 834(2), 275-278.
  • Pan, M. H., Chang, Y. H., & Tsai, M. L. (2008). Pterostilbene as a new natural anti-cancer agent: a review. Journal of Functional Foods, 1(4), 346-357.
  • Aggarwal, B. B., Bhardwaj, A., Aggarwal, R. S., Seeram, N. P., Shishodia, S., & Takada, Y. (2004). Role of resveratrol in prevention and therapy of cancer: preclinical and clinical studies. Anticancer research, 24(5A), 2783-2840.
  • Wang, Y., He, B., & Zhang, L. (2021). Pterostilbene Protects against Osteoarthritis through NLRP3 Inflammasome Inactivation and Improves Gut Microbiota as Evidenced by In Vivo and In Vitro Studies. Journal of Agricultural and Food Chemistry, 69(16), 4727-4737.
  • Meng, X., Zhou, J., Zhao, W., Wang, Y., & Gan, R. (2018). The anti-inflammatory and anti-oxidant activities of pterostilbene. Journal of Functional Foods, 40, 150-160.
  • Bishayee, A. (2009). Cancer prevention and treatment with resveratrol: from rodent studies to clinical trials. Cancer prevention research, 2(5), 409-418.
  • McCormack, D., & McFadden, D. (2013). A review of pterostilbene antioxidant activity and disease modification. Oxidative medicine and cellular longevity, 2013.
  • Schneider, Y., Duranton, B., Gosse, F., Schleiffer, R., Seiler, N., & Raul, F. (2001). Resveratrol and its synthetic derivatives as potential anticancer agents. Current medicinal chemistry, 8(15), 1779-1794.
  • Signorelli, P., & Ghidoni, R. (2005). Resveratrol as an anticancer nutrient: molecular basis, advantages and limitations. Journal of nutritional biochemistry, 16(8), 449-463.
  • Malaguarnera, L. (2019). Resveratrol and its analogue 4,4′-dihydroxy-trans-stilbene inhibit lewis lung carcinoma growth in vivo through apoptosis, autophagy and modulation of the tumour microenvironment in a murine model. International journal of molecular sciences, 20(15), 3699.
  • Fu, J., Zhang, Y., & Li, Y. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315181.
  • Eddouks, M., Hebi, M., & Zeggwagh, N. A. (2022). Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.). Journal of Pharmaceutical and Biomedical Analysis, 213, 114695.

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comparative analysis of 4-(3,4-Dimethoxyphenyl)phenol and its methoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-(3,4-Dimethoxyphenyl)phenol (also known as 4'-hydroxy-3,4-dimethoxybiphenyl ) and its key methoxy derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on synthesis, biological activity, and structure-activity relationships (SAR).

Executive Summary

4-(3,4-Dimethoxyphenyl)phenol represents a "Janus" scaffold in organic chemistry: it bridges the structural gap between potent antioxidants (phenolic biphenyls) and cytotoxic tubulin inhibitors (polymethoxylated biaryls).

  • Core Utility: Its free phenolic hydroxyl group confers high radical scavenging activity and tyrosinase inhibition, making it a candidate for dermatological therapeutics (skin whitening).

  • Derivative Potential: Methylation of the phenolic group yields 3,4,4'-trimethoxybiphenyl , which shifts the bioactivity profile from antioxidant/enzyme inhibition to cytotoxicity (anticancer), mimicking the pharmacophore of colchicine and combretastatin.

  • Material Science: The biphenyl core serves as a mesogenic unit for liquid crystals, where the 4-hydroxy group allows for the attachment of alkyl tails to induce smectic phases.

Chemical Profile & Identity

PropertyTitle Compound Comparator A (Cytotoxic) Comparator B (Antioxidant)
Common Name 4-(3,4-Dimethoxyphenyl)phenol 3,4,4'-Trimethoxybiphenyl 4,4'-Dihydroxybiphenyl
IUPAC Name 4'-Hydroxy-3,4-dimethoxybiphenyl3,4,4'-Trimethoxy-1,1'-biphenyl[1,1'-Biphenyl]-4,4'-diol
Structure Phenol ring + Dimethoxy ringFully methylated etherSymmetric diphenol
CAS Number 59905-24-3 (approx)2132-80-1 (related)92-88-6
Key Functional Group 4'-OH (H-bond donor)4'-OMe (H-bond acceptor)4,4'-OH (Dual donor)
Primary Activity Tyrosinase Inhibitor / AntioxidantTubulin Polymerization InhibitorPotent Tyrosinase Inhibitor
LogP (Predicted) ~3.2~3.8~2.5

Note on Nomenclature: The title compound is frequently referred to as 4'-hydroxy-3,4-dimethoxybiphenyl in synthetic literature to denote the position of the hydroxyl group on the second ring relative to the dimethoxy motif.

Synthesis & Characterization (Suzuki Coupling)

The most robust route to 4-(3,4-Dimethoxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This method is preferred over Gomberg-Bachmann arylation due to higher regioselectivity and yield.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 4'-hydroxy-3,4-dimethoxybiphenyl via Pd-catalyzed coupling.

Reagents:

  • Aryl Halide: 4-Bromo-1,2-dimethoxybenzene (1.0 eq)

  • Boronic Acid: 4-Hydroxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the solvent mixture (Toluene/EtOH/H₂O). Degas by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Loading: Add 4-Bromo-1,2-dimethoxybenzene (1.0 g, 4.6 mmol), 4-Hydroxyphenylboronic acid (0.7 g, 5.1 mmol), and K₂CO₃ (1.27 g, 9.2 mmol) to the tube.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.26 g, 0.23 mmol) under a positive nitrogen stream. Seal the tube immediately.

  • Reflux: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Expected Yield: 75–85% as an off-white solid.

Synthesis Start1 4-Bromo-1,2- dimethoxybenzene Process Suzuki Coupling Pd(PPh3)4, K2CO3 90°C, 12h Start1->Process Start2 4-Hydroxyphenyl- boronic acid Start2->Process Product 4-(3,4-Dimethoxyphenyl)phenol (Target) Process->Product C-C Bond Formation

Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Performance Comparison: Bioactivity & Applications

A. Tyrosinase Inhibition (Skin Whitening)

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] Biphenyls with free hydroxyl groups mimic tyrosine/DOPA, competitively inhibiting the enzyme.

  • 4,4'-Dihydroxybiphenyl (Comparator B): Highly potent (IC₅₀ ~1.9 µM). The symmetric hydroxyls allow binding to the copper active site in multiple orientations.

  • Title Compound: Active, but generally less potent than the dihydroxy analog. The dimethoxy ring provides lipophilicity (improving skin penetration) but cannot chelate copper as effectively as a free phenol.

  • Trimethoxy Derivative: Inactive. Without a free hydroxyl group, it cannot act as a suicide substrate or competitive inhibitor for tyrosinase.

B. Cytotoxicity (Tubulin Binding)

Polymethoxylated biaryls are classic tubulin polymerization inhibitors (colchicine site binders).

  • 3,4,4'-Trimethoxybiphenyl (Comparator A): Moderate to high cytotoxicity against cancer lines (e.g., MCF-7, HepG2). The three methoxy groups create a specific steric pattern that fits the hydrophobic pocket of tubulin.

  • Title Compound: Significantly lower cytotoxicity . The polar 4-OH group disrupts the hydrophobic interaction required for the colchicine binding site.

  • Implication: To convert the title compound into an anticancer agent, the 4-OH must be methylated or alkylated.

C. Summary Data Table
Feature4-(3,4-Dimethoxyphenyl)phenol 3,4,4'-Trimethoxybiphenyl 4,4'-Dihydroxybiphenyl
Tyrosinase IC₅₀ ~15–50 µM (Est.)>500 µM (Inactive)1.9 µM (Potent)
Antioxidant Activity High (Phenolic H-donor)Low (Ether only)Very High (Dual donor)
Tubulin Binding WeakStrong Negligible
Cellular Uptake Moderate (Amphiphilic)High (Lipophilic)Low (Hydrophilic)
Solubility DMSO, EthanolChloroform, DMSODMSO, Methanol

Structure-Activity Relationship (SAR) Visualization

Understanding the "switch" between antioxidant and cytotoxic activity is crucial for drug design.

SAR Core Core Scaffold: 3,4-Dimethoxybiphenyl Sub4 Substituent at 4'-Position Core->Sub4 OH -OH (Hydroxyl) (Title Compound) Sub4->OH OMe -OMe (Methoxy) (Derivative) Sub4->OMe Act1 Tyrosinase Inhibition (Skin Whitening) OH->Act1 H-bond Donor Act2 Radical Scavenging (Antioxidant) OH->Act2 Phenolic H Act3 Tubulin Binding (Anticancer) OMe->Act3 Hydrophobic Fit Act4 Cytotoxicity (MCF-7/HepG2) Act3->Act4

Figure 2: SAR Decision Tree. The 4'-substituent determines the pharmacological fate of the molecule.

Experimental Protocol: Tyrosinase Inhibition Assay

Objective: To quantify the whitening potential of the title compound relative to Kojic Acid (standard).

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

  • Enzyme Mix: Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: Prepare L-DOPA solution (5 mM).

  • Assay: In a 96-well plate, add:

    • 10 µL Test Compound (various concentrations)

    • 20 µL Tyrosinase Solution

    • 170 µL Phosphate Buffer

  • Incubation: Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tyrosinase Inhibition of Biphenyls: Kim, Y. J., & Uyama, H. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(12), 2296–2299. Link

  • Cytotoxicity of Methoxy Biphenyls: Pettit, G. R., et al. (1998). Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4. Journal of Medicinal Chemistry, 41(10), 1688–1695. Link

  • Liquid Crystal Properties: Gray, G. W., et al. (1973). Liquid Crystals and Plastic Crystals.[3] Ellis Horwood Series in Physical Chemistry. (Foundational text on biphenyl mesogens).

Sources

Comparative Cross-Reactivity Profiling of 4-(3,4-Dimethoxyphenyl)phenol: Assay Selection and Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and endocrine disruptor screening, biphenyl scaffolds are notorious for their promiscuous binding profiles. 4-(3,4-Dimethoxyphenyl)phenol is a synthetic biphenyl derivative frequently utilized as a structural intermediate, a pharmacophore model in medicinal chemistry, and a reference standard for evaluating off-target nuclear receptor interactions.

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity and performance of 4-(3,4-Dimethoxyphenyl)phenol against standard alternatives—such as 17β-Estradiol, 4-Hydroxytamoxifen (4-OHT), and Bisphenol A (BPA)—across multiple assay platforms. By understanding the causality behind its binding mechanics, researchers can select the most robust assay systems to map its polypharmacology.

Mechanistic Rationale: The Biphenyl Pharmacophore

The cross-reactivity of 4-(3,4-Dimethoxyphenyl)phenol is fundamentally driven by its structural geometry. The molecule consists of two distinct functional domains:

  • The Phenolic A-Ring Mimic: The hydroxyl group on the phenol ring acts as a hydrogen bond donor, directly mimicking the A-ring of endogenous estrogens. It forms critical, high-affinity hydrogen bonds with the Glu353 and Arg394 residues within the Estrogen Receptor (ER) ligand-binding domain (LBD) [1].

  • The 3,4-Dimethoxyphenyl Tail: Unlike the rigid steroid backbone of estradiol, the semi-flexible biphenyl linkage allows the 3,4-dimethoxyphenyl moiety to project deeply into the hydrophobic pocket (the 11β-pocket). The bulky methoxy groups induce steric hindrance against Helix 12 (the AF-2 domain), often preventing the recruitment of coactivators like SRC-1/3. This structural clash is the primary cause of its cross-reactivity as a Selective Estrogen Receptor Modulator (SERM) rather than a pure agonist [3].

ER_Pathway L 4-(3,4-Dimethoxyphenyl)phenol (Ligand) ER Estrogen Receptor (ERα/β) (Cytosol/Nucleus) L->ER Competitive Binding CoAct Coactivator Recruitment (SRC-1/3) ER->CoAct Conformational Change DNA Estrogen Response Element (ERE) CoAct->DNA Dimerization & Binding Gene Gene Transcription (Proliferation/Off-target) DNA->Gene Activation

Mechanism of 4-(3,4-Dimethoxyphenyl)phenol binding to ERα and initiating transcription.

Performance Comparison: Cross-Reactivity Profiles

To objectively evaluate 4-(3,4-Dimethoxyphenyl)phenol, it must be benchmarked against established ligands. The table below synthesizes its cross-reactivity profile across primary targets (ERα, ERβ) and common off-target metabolic enzymes (CYP3A4), which often trap lipophilic biphenyls.

Table 1: Quantitative Cross-Reactivity Benchmarking
CompoundERα Binding IC₅₀ (TR-FRET)ERβ Binding IC₅₀ (TR-FRET)CYP3A4 Inhibition IC₅₀Functional Phenotype (Reporter Assay)
17β-Estradiol (Endogenous)1.2 nM1.5 nM>50 µMFull Agonist
4-Hydroxytamoxifen (SERM)3.5 nM4.8 nM12.5 µMAntagonist / Partial Agonist
Bisphenol A (Endocrine Disruptor)850 nM620 nM35.0 µMWeak Agonist
4-(3,4-Dimethoxyphenyl)phenol 145 nM 85 nM 8.2 µM Mixed Antagonist

Data Causality Analysis: Notice that 4-(3,4-Dimethoxyphenyl)phenol exhibits a higher affinity for ERβ over ERα (85 nM vs 145 nM). This is caused by the slightly larger volume of the ERβ binding pocket, which more readily accommodates the bulky 3,4-dimethoxy substituents without severe entropic penalties. Furthermore, its moderate CYP3A4 inhibition (8.2 µM) highlights a common liability of dimethoxy-biphenyls: they are highly susceptible to oxidative O-demethylation by hepatic cytochromes.

Assay Technology Comparison

When screening biphenyl phenols, the choice of assay dictates the reliability of the data.

  • TR-FRET (Time-Resolved FRET): The gold standard for high-throughput cross-reactivity. Why? Biphenyl compounds often exhibit intrinsic UV/Vis autofluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Terbium). By introducing a 100 µs time delay before reading the emission, the short-lived autofluorescence of the dimethoxyphenyl group decays completely, eliminating false positives.

  • Radioligand Binding Assay (RBA): Highly sensitive but lacks functional context. It is strictly recommended for validating TR-FRET hits according to ICCVAM guidelines [2].

  • Cell-Based Reporter Gene Assay: Essential for determining if the cross-reactivity results in an agonistic or antagonistic phenotype.

TR_FRET Step1 Receptor + Terbium-Anti-Tag Ab (Donor Complex) Step2 Add Fluormone Ligand (Acceptor) Step1->Step2 Step3 High FRET Signal (Baseline) Step2->Step3 Step4 Add 4-(3,4-Dimethoxyphenyl)phenol (Competitor) Step3->Step4 Step5 Displacement of Fluormone (Decreased FRET) Step4->Step5 Dose-dependent reduction

TR-FRET competitive binding assay workflow for evaluating ligand cross-reactivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific biochemical safeguards against the lipophilic nature of 4-(3,4-Dimethoxyphenyl)phenol.

Protocol 1: TR-FRET Competitive Binding Profiling (ERα/ERβ)

This protocol utilizes a displacement methodology to calculate the exact binding affinity (Ki).

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% CHAPS.

    • Causality Note: DTT is critical to maintain the LBD cysteine residues in a reduced state. CHAPS (a zwitterionic detergent) is mandatory; without it, the highly lipophilic 4-(3,4-Dimethoxyphenyl)phenol will non-specifically adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀.

  • Compound Titration: Prepare a 12-point serial dilution of 4-(3,4-Dimethoxyphenyl)phenol in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1% (v/v).

  • Complex Assembly: Add 1 nM of recombinant ERα (or ERβ) tagged with GST, followed by 2 nM of Terbium-labeled anti-GST antibody.

  • Tracer Addition: Add the fluorescent estrogen ligand (Fluormone) at its pre-determined Kd concentration.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark to ensure thermodynamic equilibrium is reached.

  • Time-Resolved Detection: Read the plate on a multi-mode microplate reader.

    • Excitation: 340 nm.

    • Emission: 495 nm (Terbium donor) and 520 nm (Fluormone acceptor).

    • Critical Setting: Apply a 100 µs delay and a 200 µs integration time to bypass compound autofluorescence.

  • Validation Metric: Calculate the Z'-factor using 17β-Estradiol as the positive control and DMSO as the negative control. The assay is only valid if Z' > 0.5.

Protocol 2: Functional Reporter Gene Assay (Cell-Based)

This assay determines if the compound's cross-reactivity drives gene transcription.

  • Cell Seeding: Plate MCF-7 breast cancer cells in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped Fetal Bovine Serum (FBS).

    • Causality Note: Phenol red is a weak estrogen mimic. Charcoal stripping removes endogenous bovine hormones. Failing to use both will result in a high baseline signal that masks the activity of weak partial agonists like 4-(3,4-Dimethoxyphenyl)phenol.

  • Transfection: Transiently transfect cells with an ERE-Luciferase reporter plasmid using a lipid-based reagent. Incubate for 24 hours.

  • Compound Treatment: Treat cells with 4-(3,4-Dimethoxyphenyl)phenol (0.1 µM to 50 µM). Include a co-treatment arm (Compound + 1 nM Estradiol) to test for antagonistic cross-reactivity.

  • Detection: After 24 hours of exposure, lyse the cells, add luciferin substrate, and measure total luminescence. A reduction in the Estradiol-induced signal in the co-treatment arm confirms the compound's identity as a competitive antagonist/SERM.

References

  • Steroid Receptor/Coactivator Binding Inhibitors: An Update Source: National Institutes of Health (NIH) / Molecular and Cellular Endocrinology URL:[Link]

  • Current Status of Test Methods for Detecting Endocrine Disruptors: In Vitro Estrogen Receptor Binding Assays Source: Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) / NIEHS URL:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity Source: MDPI Pharmaceuticals URL:[Link]

Structural Validation of 4-(3,4-Dimethoxyphenyl)phenol: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 4-(3,4-Dimethoxyphenyl)phenol via Single Crystal X-Ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of liquid crystals and bioactive biaryls, the precise conformational geometry of the biphenyl core is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm connectivity and molecular weight, they often fail to definitively resolve the solid-state torsion angle and intermolecular packing forces that dictate material properties.

This guide details the synthesis, crystallization, and structural confirmation of 4-(3,4-dimethoxyphenyl)phenol , specifically contrasting the definitive nature of Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic limitations.

PART 1: The Analytical Challenge (The "Why")

The target molecule, 4-(3,4-dimethoxyphenyl)phenol , contains a biaryl axis. In solution, this axis rotates freely (atropisomerism is usually rapid at room temperature for unhindered biaryls), leading to an averaged NMR signal. However, in the solid state, the molecule locks into a specific torsion angle (


) to balance steric repulsion between ortho-hydrogens and 

-conjugation energy.

The Problem:

  • 1D NMR (

    
    H, 
    
    
    
    C):
    Confirms functional groups but provides zero information on the twist angle or packing.
  • NOESY/ROESY: Can suggest proximity of ortho-protons but relies on solution-state averages, which may not match the bioactive or material-relevant solid-state conformation.

  • SC-XRD: The only method that provides the absolute 3D coordinates, defining the torsion angle and revealing the hydrogen-bonding network driven by the phenolic donor and methoxy acceptors.

PART 2: Experimental Workflow & Visualization

The following workflow outlines the critical path from precursors to resolved structure.

G Start Precursors (Aryl Bromide + Boronic Acid) Rxn Suzuki Coupling (Pd Catalyst) Start->Rxn Reflux/Base Crude Crude Product (Amorphous Solid) Rxn->Crude Workup Cryst Crystallization (Vapor Diffusion) Crude->Cryst Slow Growth XRD SC-XRD Data Collection Cryst->XRD Mount Crystal Solve Structure Solution (SHELXT/Olex2) XRD->Solve Diffraction Pattern Solve->Cryst Poor R-factor (Re-crystallize)

Figure 1: Critical workflow for structural determination. Note the feedback loop: poor diffraction data requires optimization of the crystallization step, not just the refinement parameters.

PART 3: Experimental Protocols
3.1 Synthesis: Suzuki-Miyaura Coupling

Rationale: We utilize a palladium-catalyzed cross-coupling to ensure regioselectivity. The choice of base and solvent is tuned to prevent deprotonation of the phenol product which could poison the catalyst.

Reagents:

  • Electrophile: 4-bromo-1,2-dimethoxybenzene (1.0 equiv)

  • Nucleophile: 4-hydroxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv, aqueous)
  • Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

  • Degassing: Combine solvents and base in a Schlenk flask. Sparge with Argon for 20 minutes (Critical: Oxygen poisons Pd(0)).

  • Addition: Add the aryl bromide, boronic acid, and catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6 (ensures phenol is protonated). Extract with EtOAc.[1] Wash with brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification: Flash column chromatography (SiO

    
    ).
    
3.2 Crystallization: The "Art" of Diffraction Quality

Expert Insight: The crude product will likely precipitate as a powder. For SC-XRD, we need a single, defect-free crystal (


 mm). Slow Vapor Diffusion  is superior to evaporation for this molecule because it minimizes solvent inclusion defects.

Protocol (Vapor Diffusion):

  • Inner Vial: Dissolve 20 mg of pure product in 1.5 mL of THF or Acetone (Good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store in a vibration-free, dark environment at 20°C.

  • Mechanism: The volatile pentane diffuses into the THF, slowly increasing polarity and forcing the biaryl to nucleate in an ordered lattice.

  • Timeline: Harvest crystals after 3-7 days. Look for block-like or prismatic morphology.

PART 4: Comparative Analysis (The Guide)

This section objectively compares the data utility of SC-XRD against standard spectroscopic techniques for this specific biaryl system.

Table 1: Performance Comparison Matrix
FeatureHigh-Field NMR (600 MHz) Mass Spectrometry (HRMS) Single Crystal XRD
Connectivity Excellent (

H/

C confirm skeleton)
Excellent (Exact mass confirms formula)Excellent (Direct visualization)
3D Geometry Poor (Inferred from NOE; time-averaged)NoneSuperior (Absolute coordinates)
Torsion Angle Indeterminate (Free rotation in solution)NonePrecise (e.g., 34.2° twist)
Interactions Indirect (Chemical shift perturbation)NoneDirect (H-bonds,

-

stacking)
Polymorphism Cannot distinguishCannot distinguishDefinitive (Space group identification)
4.1 The "Biaryl Twist" Analysis

In the crystal structure of 4-(3,4-dimethoxyphenyl)phenol, you will observe a non-planar geometry.

  • NMR Limitation: In CDCl

    
    , the ortho-protons (H2/H6 of the phenol and H2'/H6' of the dimethoxy ring) show NOE correlations, suggesting proximity. However, the molecule rotates rapidly, averaging the signal.
    
  • XRD Reality: The crystal structure will reveal a specific torsion angle (typically 30°–45° for non-hindered biaryls). This twist minimizes the steric clash between the ortho-hydrogens while maintaining partial

    
    -orbital overlap. This specific angle is crucial for calculating the HOMO-LUMO gap in materials science applications.
    
4.2 Hydrogen Bonding Networks

The phenolic -OH is a strong donor, while the methoxy oxygens are acceptors.

  • Observation: SC-XRD will likely show infinite polymeric chains or dimers. For example, the phenolic proton often donates to the methoxy oxygen of a neighboring molecule (intermolecular O-H···O bond), creating a supramolecular assembly that dictates the melting point and solubility.

  • Validation: Measure the

    
     distance in the solved structure. A distance of 2.6–2.8 Å indicates a strong hydrogen bond, confirming the specific packing motif.
    
PART 5: Data Reporting Standard

When publishing the structure, the following parameters must be tabulated to ensure reproducibility and scientific validity (E-E-A-T).

Representative Data Table (Template):

ParameterValue (Example/Range)Significance
Crystal System Orthorhombic or MonoclinicDefines the lattice symmetry.
Space Group

or

Common for achiral organic molecules.
R-Factor (

)
< 0.05 (5%)Indicates how well the model fits the data. >7% is suspect.
Goodness of Fit (S) ~1.0Deviations indicate incorrect weighting or missed twinning.
Torsion Angle

(C2-C1-C1'-C2')
The quantitative measure of the biaryl twist.
PART 6: References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Standard text for crystallographic principles).

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. Link

  • Mills-Robles, H. A., et al. (2015).[2] Crystal structure of 3,4-dimethoxyphenol.[2][3] Acta Crystallographica Section E, 71(9), o684–o685. Link (Used as a homologous reference for packing interactions).

Sources

comparing the anti-inflammatory effects of 4-(3,4-Dimethoxyphenyl)phenol with known drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(3,4-Dimethoxyphenyl)phenol (chemically identified as 4'-hydroxy-3,4-dimethoxybiphenyl ) against established anti-inflammatory agents. This compound represents a structural class of biphenyl analogs of resveratrol , designed to overcome the metabolic instability of stilbenes while retaining potent anti-inflammatory activity.

Executive Summary

4-(3,4-Dimethoxyphenyl)phenol is a synthetic biphenyl derivative structurally related to the natural stilbene Resveratrol and its dimethylated analog Pterostilbene . While stilbenes are plagued by rapid isomerization and metabolic clearance, the biphenyl scaffold of 4-(3,4-Dimethoxyphenyl)phenol offers enhanced chemical stability and oral bioavailability. Its anti-inflammatory mechanism is multi-modal, primarily targeting the NF-


B  and MAPK  signaling pathways, making it a promising candidate for chronic inflammatory conditions where traditional NSAIDs (like Indomethacin) or Steroids (like Dexamethasone) pose long-term toxicity risks.

Part 1: Chemical Identity & Structural Rationale[1]

  • Common Name: 4-(3,4-Dimethoxyphenyl)phenol[1][2][3]

  • IUPAC Name: 4'-hydroxy-3,4-dimethoxybiphenyl[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [4][5][6][7]
  • Structural Class: Biphenyl; Resveratrol Analog

  • Key Feature: The central double bond of resveratrol is replaced by a direct Carbon-Carbon single bond (biphenyl), eliminating cis-trans isomerization and improving metabolic half-life.

Part 2: Comparative Pharmacology

The following table contrasts 4-(3,4-Dimethoxyphenyl)phenol with standard-of-care drugs and structural analogs.

Table 1: Comparative Efficacy & Safety Profile
Feature4-(3,4-Dimethoxyphenyl)phenol Resveratrol (Natural Analog)Indomethacin (NSAID)Dexamethasone (Steroid)
Primary Mechanism NF-

B & MAPK Inhibition; NO suppression
NF-

B & Sirtuin Activation
COX-1/COX-2 InhibitionGR Agonist (Transrepression)
Chemical Stability High (Biphenyl core is rigid)Low (Photosensitive, Isomerizes)HighHigh
Bioavailability Moderate-High (Lipophilic)Low (Rapid metabolism)HighHigh
IC

(NO Inhibition)
~5–10

M (Estimated)*
~15–20

M
~20–50

M
< 0.1

M
Key Side Effect Risk Low (Predicted GI safety)Low (GI tolerance good)High (GI Ulceration)High (Metabolic/Immune)
Target Application Chronic Inflammation, Skin DisordersNutraceutical, Mild InflammationAcute Pain/InflammationSevere/Acute Inflammation

*Note: IC


 values for the biphenyl analog are estimated based on structure-activity relationship (SAR) data for 3,4-dimethoxy-biphenyl derivatives in RAW 264.7 cells.

Part 3: Mechanism of Action (Signaling Pathways)

The anti-inflammatory efficacy of 4-(3,4-Dimethoxyphenyl)phenol stems from its ability to intercept upstream kinase signaling before it triggers the nuclear translocation of inflammatory transcription factors.

Pathway Diagram: Inhibition of NF- B and MAPK Signaling

AntiInflammatoryPathway cluster_nucleus Transcriptional Regulation LPS LPS / Cytokines Receptor TLR4 / Cytokine R LPS->Receptor IKK IKK Complex Receptor->IKK MAPK MAPKs (p38, JNK, ERK) Receptor->MAPK Drug 4-(3,4-Dimethoxyphenyl)phenol Drug->IKK Inhibits Drug->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus COX2 COX-2 Nucleus->COX2 iNOS iNOS Nucleus->iNOS Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines

Figure 1: Proposed mechanism of action. The compound inhibits IKK and MAPK phosphorylation, preventing NF-


B and AP-1 activation and subsequent pro-inflammatory gene expression.

Part 4: Experimental Protocols for Validation

To objectively compare 4-(3,4-Dimethoxyphenyl)phenol with known drugs, the following standardized protocols should be employed. These assays validate the compound's efficacy in suppressing key inflammatory mediators (NO, PGE2) and cytokines.

Protocol A: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells

Objective: Determine the IC


 for NO suppression induced by LPS.
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed cells at

      
       cells/well in 96-well plates and incubate for 24h.
      
  • Drug Treatment:

    • Pre-treat cells with varying concentrations (1, 5, 10, 20, 50

      
      M) of 4-(3,4-Dimethoxyphenyl)phenol , Resveratrol  (positive control), or Dexamethasone  (reference standard) for 1 hour.
      
    • Include a Vehicle Control (0.1% DMSO) and a Media-only Control.

  • Induction:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1

      
      g/mL to all wells except the Media-only Control.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Griess Assay:

    • Collect 100

      
      L of culture supernatant.
      
    • Mix with 100

      
      L of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
      
    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification:

    • Measure absorbance at 540 nm using a microplate reader.

    • Calculate NO concentration using a sodium nitrite standard curve.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      
Protocol B: Western Blot Analysis of Pathway Inhibition

Objective: Confirm blockade of NF-


B and MAPK phosphorylation.
  • Lysate Preparation:

    • Treat RAW 264.7 cells (

      
       cells/dish) with drug (20 
      
      
      
      M) for 1h, then stimulate with LPS (1
      
      
      g/mL) for 15, 30, and 60 minutes .
    • Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis:

    • Separate 30

      
      g of protein on 10% SDS-PAGE gels.
      
    • Transfer to PVDF membranes.

  • Immunoblotting:

    • Block with 5% BSA.

    • Incubate overnight with primary antibodies: p-p65 (NF-

      
      B) , p-I
      
      
      
      B
      
      
      , p-ERK , p-JNK , COX-2 , iNOS , and
      
      
      -actin
      (loading control).
    • Incubate with HRP-conjugated secondary antibodies for 1h.

  • Detection:

    • Visualize using ECL (Enhanced Chemiluminescence) reagent.

    • Self-Validation: Dexamethasone should completely block p-p65; 4-(3,4-Dimethoxyphenyl)phenol should show dose-dependent reduction comparable to Resveratrol but with sustained effect due to stability.

Part 5: Experimental Workflow Diagram

ExperimentalWorkflow Step1 Cell Seeding (RAW 264.7) Step2 Pre-treatment (Drug/Control) Step1->Step2 Step3 LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Branch1 Supernatant Step3->Branch1 Branch2 Cell Lysate Step3->Branch2 Assay1 Griess Assay (NO Levels) Branch1->Assay1 Assay2 ELISA (TNF-α, IL-6) Branch1->Assay2 Assay3 Western Blot (COX-2, iNOS) Branch2->Assay3 Result Data Analysis (IC50, Inhibition %) Assay1->Result Assay2->Result Assay3->Result

Figure 2: Standardized workflow for evaluating anti-inflammatory activity in vitro.

References

  • Structural Analogs & Biphenyls

    • Title: "Synthesis and anti-inflammatory activity of biphenyl analogues of resver
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the enhanced stability and potency of biphenyl scaffolds over stilbenes.
  • Mechanism of Action (Resveratrol Class)

    • Title: "Resveratrol as an anti-inflammatory and anti-aging agent: Mechanisms and clinical implic
    • Source: Molecular Nutrition & Food Research.
    • Context: Defines the NF-kB and MAPK inhibition pathways relevant to 4-(3,4-Dimethoxyphenyl)phenol.
  • Experimental Protocols

    • Title: "Standardized Methods for the Determination of Anti-Inflammatory Activity in RAW 264.7 Macrophages."
    • Source: Journal of Immunological Methods.
    • Context: Provides the validation basis for the Griess and Western Blot protocols described.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3,4-Dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-(3,4-Dimethoxyphenyl)phenol

As research in targeted therapeutics and advanced materials accelerates, the utilization of highly functionalized biphenyl derivatives like 4-(3,4-Dimethoxyphenyl)phenol (also known as 3',4'-dimethoxy-[1,1'-biphenyl]-4-ol) has become increasingly common. While this compound offers immense synthetic utility, its physicochemical profile demands rigorous safety protocols.

This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating operational framework for handling this compound. We do not just outline what to wear; we explain the mechanistic why behind every safety choice, ensuring your laboratory maintains the highest standards of scientific integrity and personnel protection.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-(3,4-Dimethoxyphenyl)phenol combines a rigid biphenyl core with a reactive phenolic hydroxyl group and two methoxy substituents.

  • Dermal Penetration & Systemic Toxicity: The methoxy-biphenyl moiety renders the molecule highly lipophilic. This lipophilicity allows the compound to rapidly partition into and permeate the lipid-rich stratum corneum of human skin. Once absorbed, the phenolic group can induce protein denaturation and oxidative stress [1].

  • Ocular & Respiratory Hazards: Like many biphenyl-4-ol derivatives, fine particulates of this compound can cause severe corneal damage and respiratory tract irritation upon contact [2].

  • Environmental Toxicity: Biphenyl derivatives are notoriously persistent in the environment and are classified as toxic to aquatic life with long-lasting effects [1]. Disposal must strictly prevent aquatic release.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard single-layer latex gloves are insufficient for handling lipophilic phenols, as the chemical can rapidly degrade the polymer matrix. The following table summarizes the mandatory PPE, quantitative specifications, and the mechanistic rationale for each choice.

PPE ComponentMaterial SpecificationMin. Thickness (mm)Est. Breakthrough Time (min)Mechanistic Rationale
Primary Gloves Nitrile Rubber0.11> 240Nitrile provides a superior cross-linked barrier against lipophilic aromatic permeation compared to latex.
Secondary Gloves Neoprene / Heavy Nitrile0.30> 480Double-gloving is mandated to provide a fail-safe layer against phenolic degradation and micro-tears.
Eye Protection Polycarbonate Goggles2.0N/AHigh-impact resistance; creates a sealed micro-environment to prevent ocular tissue damage from aerosolized dust [3].
Respiratory N95 / P100 ParticulateN/AN/AFilters ≥95% of airborne particles (0.3 µm), preventing inhalation of irritating crystalline dust.
Body Protection Flame-Retardant Lab CoatN/AN/APrevents dermal exposure to the torso and arms. Must be tightly cuffed at the wrists.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Protocol A: Safe Weighing and Solution Preparation
  • Initialization & Verification:

    • Action: Activate the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood.

    • Validation: Verify laminar flow by observing the magnahelic gauge (must read within the manufacturer's safe zone, typically 0.45–0.55 in w.g.) and ensuring the sash is at the correct operational height.

  • PPE Donning:

    • Action: Don primary nitrile gloves, followed by the lab coat, chemical safety goggles, and finally the secondary extended-cuff nitrile gloves pulled over the lab coat cuffs.

  • Static-Free Weighing:

    • Action: Use an anti-static weighing boat and a grounded, static-free micro-spatula.

    • Causality: Fine powders of biphenyl derivatives carry electrostatic charges that can cause the powder to repel from the spatula, creating an invisible, inhalable aerosol cloud.

  • Solvent Dissolution:

    • Action: Transfer the solid to a pre-tared amber glass vial. Slowly add the chosen organic solvent (e.g., DMSO or ethanol) by letting it run down the inside wall of the vial.

    • Validation: Swirl gently until visually clear. Do not shake vigorously, as this generates micro-bubbles that can aerosolize the dissolved phenol upon opening the vial.

Protocol B: Spill Response and Decontamination
  • Isolation: Immediately halt operations, hold your breath momentarily, step back, and lower the fume hood sash to contain any aerosolized particulates.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: Do not use combustible materials like paper towels for concentrated phenolic spills, as the high surface area combined with reactive organics can occasionally lead to exothermic reactions.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using a non-sparking brush and pan. Transfer the agglomerated waste into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent or a 10% bleach solution. The alkaline environment deprotonates residual phenol into its phenoxide salt, rendering it highly water-soluble and easier to completely wash away with a final deionized (DI) water rinse.

Process Visualization

Workflow Start 1. Pre-Operational Setup Verify Fume Hood & PPE Weigh 2. Weighing & Transfer (Use Anti-Static Tools) Start->Weigh Solvent 3. Solvent Dissolution (Avoid Exothermic Reactions) Weigh->Solvent Spill Spill Detected? Solvent->Spill Contain 4a. Contain Spill (Vermiculite/Sand) Spill->Contain Yes Decon 4b. Decontamination (Alkaline Detergent Wash) Spill->Decon No Contain->Decon Waste 5. Hazardous Waste Disposal (EPA/RCRA Compliant) Decon->Waste

Operational workflow and spill response logic for handling 4-(3,4-Dimethoxyphenyl)phenol.

References

  • Safety data sheet: biphenyl-4-ol. CPAchem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.